Technical Whitepaper: Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 1439903-29-3) in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, unnatural amino acids serve as critical building blocks for developing peptidomimetics, targeted protein degraders (PROTACs), and small-molecule kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, unnatural amino acids serve as critical building blocks for developing peptidomimetics, targeted protein degraders (PROTACs), and small-molecule kinase inhibitors. Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 1439903-29-3) is a highly specialized pyridylglycine derivative. By offering a unique combination of a hydrogen-bond accepting pyridine ring, an easily functionalized primary amine, and a protected ethyl ester C-terminus, this compound enables researchers to rapidly synthesize complex pharmaceutical intermediates. This guide details the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing this building block in drug development.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical data is foundational for predicting solubility, reactivity, and stability during synthesis. The compound is typically supplied as a hydrochloride salt, which is a deliberate structural choice to enhance shelf-life and solubility in polar aprotic solvents.
The selection of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride over standard aliphatic amino acids or phenylglycine is driven by specific mechanistic advantages in target binding and synthetic stability:
Hinge Region Engagement: The 3-pyridyl moiety introduces a highly directional hydrogen bond acceptor (the pyridine nitrogen). In ATP-competitive kinase inhibitors, this nitrogen frequently interacts with the backbone amides of the kinase hinge region, significantly enhancing binding affinity and target selectivity.
Metabolic Stability: Substituting a phenyl ring with a pyridine ring lowers the overall lipophilicity (LogP) of the resulting lead compound, which often improves aqueous solubility and reduces off-target lipophilic toxicity (e.g., hERG liability).
Prevention of Auto-Degradation: Free alpha-amino esters are notoriously unstable, prone to spontaneous intermolecular cyclization to form diketopiperazines. Formulating this building block as a hydrochloride salt protonates the primary amine, neutralizing its nucleophilicity during storage and ensuring long-term stability at 2-8 °C[1].
Workflow illustrating the incorporation of the pyridylglycine building block into lead compounds.
Synthetic Workflows & Experimental Protocols
The most common application of CAS 1439903-29-3 is its incorporation into a larger molecular framework via amide coupling. The following protocol utilizes HATU, a premier coupling reagent for sterically hindered or electronically deactivated substrates.
Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 10 minutes.
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The initial 1.0 eq of DIPEA is strictly required to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the HATU uronium salt.
Nucleophilic Addition: Add Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.1 eq) to the activated mixture, immediately followed by an additional 2.0 eq of DIPEA.
Causality: The supplementary DIPEA serves a dual purpose: one equivalent neutralizes the hydrochloride salt of the building block (liberating the free, nucleophilic amine), and the final equivalent acts as an acid scavenger for the proton released during amide bond formation.
Self-Validating In-Process Control (IPC): Stir the reaction at room temperature. After 2 hours, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.
Validation Mechanism: This is a self-validating step. The reaction's completion is definitively confirmed by the complete disappearance of the building block's free base mass (
m/z
181.1
[M+H]+
) and the emergence of the target product mass. Proceeding to workup without this mass-confirmation risks severe downstream purification failures.
Quench and Extraction: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove DMF), and brine.
Causality: The highly polar DMF, unreacted HATU byproducts (HOAt), and DIPEA hydrochloride salts partition efficiently into the aqueous phase, leaving the protected peptidomimetic isolated in the organic layer.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step-by-step experimental workflow for HATU-mediated amide coupling with in-process validation.
Safety, Handling, and Storage
Maintaining the chemical integrity of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride requires strict adherence to environmental controls. The compound is an irritant and must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride safety data sheet SDS for researchers
An In-Depth Technical Guide for Researchers: Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 5633-14-7) This guide provides a comprehensive safety, handling, and toxicological overview of Ethyl 2-amino-2-(pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers:
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 5633-14-7)
This guide provides a comprehensive safety, handling, and toxicological overview of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. As a Senior Application Scientist, the following information is synthesized from available safety data and is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Compound Identification and Properties
Correctly identifying the compound is the foundational step for any laboratory work. This substance is known by several names, which can be critical when cross-referencing literature and safety documents.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 5633-14-7 . An important and widely used synonym is Benzetimide hydrochloride .[1][2] Other reported synonyms include Dioxatrine, R 4929, and Spasmentral.[1][2][3]
Note: The molecular formula C₂₃H₂₆N₂O₂ corresponds to the free base, Benzetimide. The hydrochloride salt has the formula C₂₃H₂₇ClN₂O₂.[1]
Hazard Identification and GHS Classification
Understanding the potential hazards is paramount for developing safe handling procedures. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.
Based on aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this compound is classified as follows:
It is crucial to note that while a related compound, Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride with a different CAS number (1439903-29-3), is listed with additional hazards for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), these have not been officially assigned to CAS 5633-14-7 in the currently available aggregated data.[5] Therefore, while oral toxicity is the confirmed primary hazard, researchers should handle the compound with the potential for skin, eye, and respiratory irritation in mind as a precautionary measure.
Toxicological Profile
The toxicological properties of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride have not been fully investigated. The primary known toxicological concern is its acute oral toxicity, as indicated by the H302 classification.[4]
Acute Effects: Harmful if ingested. The specific LD50 (oral) value is not available in the public domain.
Chronic Effects: No data available.
Carcinogenicity & Mutagenicity: No data available. The compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]
Expert Insight: The absence of comprehensive toxicological data necessitates a conservative approach. All chemical products, especially novel or research compounds, should be treated as potentially hazardous. The known biological activity of this compound as a muscarinic acetylcholine receptor antagonist suggests it is pharmacologically active and should be handled with care to avoid unintended biological effects through accidental exposure.[1][3][7]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical. The following measures are based on best practices for handling solid chemicals with the known hazard profile.
If skin irritation occurs, seek medical advice/attention.
If in Eyes (Ocular Contact):
Rinse cautiously with water for several minutes.[8]
Remove contact lenses, if present and easy to do. Continue rinsing.
If eye irritation persists, get medical advice/attention.
If Inhaled:
Move the person into fresh air and keep comfortable for breathing.[9]
If respiratory symptoms develop, call a POISON CENTER or doctor.
Handling, Storage, and Personal Protective Equipment (PPE)
Proactive measures in handling and storage are the most effective way to mitigate risk. The causality behind these protocols is to prevent accidental exposure and maintain the chemical's integrity.
Safe Handling and Engineering Controls
Ventilation: Handle this compound in a well-ventilated area. For weighing or transferring powder, a chemical fume hood is required to prevent inhalation of dust.[10]
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.
Exposure Avoidance: Avoid generating dust. Minimize contact with skin, eyes, and clothing.[11]
Storage Conditions
The stability of the compound is critical for experimental reproducibility.
Short-Term Storage: Store at 0 - 4°C for days to weeks.[1]
Long-Term Storage: For months to years, store at -20°C.[1][7]
Container: Keep the container tightly closed in a dry, dark place.[1][11] The rationale for a tightly sealed container is to prevent moisture absorption, which can degrade hydrochloride salts. Storing away from light ("dark") prevents potential photodegradation.
Personal Protective Equipment (PPE)
PPE is the researcher's last line of defense against exposure.
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[11]
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[11]
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
Accidental Release and Spill Management
A prepared response to a spill is essential for laboratory safety.
Evacuate: Evacuate unnecessary personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Contain: Wear appropriate PPE as described in Section 5.3. Avoid breathing dust.
Clean-up: Carefully sweep up the solid material. Avoid raising dust. Place the spilled material into a suitable, labeled, and closed container for disposal.[11][12]
Decontaminate: Wash the spill site after material pickup is complete.[12]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]
Specific Hazards: During a fire, irritating and highly toxic gases, such as hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO), may be generated by thermal decomposition.[11]
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[11]
Disposal Considerations
Proper disposal is a legal and ethical responsibility to protect the environment.
Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Regulations: Disposal must be conducted by a licensed professional waste disposal service. Observe all federal, state, and local environmental regulations.
Experimental Workflow: Risk Assessment
Before using this compound, a thorough risk assessment is mandatory. The following workflow illustrates the logical steps a researcher should take.
Caption: Risk assessment workflow for using Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl.
References
Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.) . Cole-Parmer. [Link]
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride . PubChem, National Center for Biotechnology Information. [Link]
Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]
Benzetimide Hydrochloride . PubChem, National Center for Biotechnology Information. [Link]
SID 134986993 - Benzetimide hydrochloride [USAN] . PubChem, National Center for Biotechnology Information. [Link]
MATERIAL SAFETY DATA SHEET . Ark Pharm, Inc. [Link]
Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride — Chemical Substance Information . NextSDS. [Link]
Molecular weight and solubility profile of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride Introduction Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a heterocyclic compound of signific...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Introduction
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight and solubility profile, is a non-negotiable prerequisite for its effective use in any research or development pipeline. These parameters govern everything from stoichiometric calculations in synthetic reactions to formulation strategies and pharmacokinetic behavior in preclinical studies.
This technical guide provides a detailed examination of the molecular weight and solubility characteristics of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride. It is designed for scientists and researchers, offering not only foundational data but also a robust experimental framework for determining solubility, grounded in established scientific principles.
Core Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and basic properties.
Chemical Structure and Identifiers
The molecule consists of a central alpha-amino acid scaffold where the alpha-carbon is substituted with a pyridin-3-yl group and an ethyl ester. The hydrochloride salt form involves the protonation of one of the basic nitrogen atoms, typically the more basic primary amine, with a chloride counter-ion.
Molecular Weight
The molecular weight is a critical parameter for all quantitative work, including reaction stoichiometry, solution preparation, and analytical characterization. The molecular weight of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is 216.67 g/mol .
Table 1: Key Physicochemical Properties of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Property
Value
Source
CAS Number
1439903-29-3
Sigma-Aldrich
Molecular Formula
C₉H₁₃ClN₂O₂
Sigma-Aldrich
Molecular Weight
216.67 g/mol
Sigma-Aldrich
Physical Form
Pale-yellow to Yellow-brown Solid
Sigma-Aldrich
InChI Key
UWZUVKCNCMKZDR-UHFFFAOYSA-N
Sigma-Aldrich
Solubility Profile: Theoretical Considerations and Experimental Approach
Solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, and formulation feasibility.
Theoretical Solubility Profile
The chemical structure of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride provides clear indicators of its likely solubility behavior.
Polarity and Hydrogen Bonding: The presence of a primary amine, a pyridine ring nitrogen, and an ester carbonyl group introduces significant polarity and the capacity for hydrogen bonding.
Ionic Character: As a hydrochloride salt, the compound is ionic. This feature is intentionally designed into many pharmaceutical compounds to dramatically increase their affinity for polar solvents, particularly water. The salt form dissociates in aqueous media, leading to highly solvated ions.
Based on these structural features, the compound is anticipated to be soluble in polar protic solvents like water, ethanol, and methanol. Its solubility is also expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), which is a common solvent for initial in-vitro screening.[1][2] Conversely, it is expected to have low solubility in nonpolar solvents like hexane or toluene.
Experimental Determination of Solubility
To move beyond theoretical predictions, empirical determination is essential. The shake-flask method is the universally accepted gold standard for measuring equilibrium solubility due to its reliability and direct measurement of a saturated state.[3]
Principle: The Shake-Flask Method
This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved between the undissolved solid and the dissolved solute.[3] The concentration of the compound in the resulting saturated solution is then measured, defining its solubility under those conditions.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Procedure:
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. This is crucial for generating a calibration curve for accurate final quantification.
Addition of Excess Solute: Add an amount of the solid compound to a known volume of the solvent in a glass vial that is clearly in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C). Agitate the samples for a defined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3] Causality Note: Shorter incubation times may result in an underestimation of solubility as the system may not have reached equilibrium.
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[3]
Filtration: Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm chemically inert syringe filter into a clean vial.[3] Causality Note: This step is critical. Failure to properly filter the solution is a common source of error, leading to artificially high solubility measurements due to suspended microparticulates.
Quantification: Analyze the clear, saturated filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4] Determine the concentration of the compound by comparing the analytical response to the calibration curve generated from the standard solutions.
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Spectroscopic Characterization Guide: NMR and IR Reference Data for Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Executive Summary Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3) is a highly versatile unnatural amino acid derivative utilized extensively in the synthesis of peptidomimetics and small-molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3) is a highly versatile unnatural amino acid derivative utilized extensively in the synthesis of peptidomimetics and small-molecule inhibitors (such as HAT/HDAC modulators). The presence of three distinct functional domains—a basic pyridine ring, an esterified carboxylate, and a primary amine hydrochloride salt—creates a complex electronic environment.
This whitepaper provides an authoritative reference for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As an application scientist, I have structured this guide to not only provide reference values but to explain the underlying quantum mechanical and physical chemistry principles that dictate these spectral signatures.
Structural Dynamics & Spectroscopic Causality
To accurately characterize this molecule, one must understand how its structural components interact and perturb the local electronic environment:
The Hydrochloride Salt Effect : The protonation of the primary amine to form the
−NH3+Cl−
salt exerts a profound inductive electron-withdrawing effect. This deshields the adjacent
α
-carbon proton, shifting its resonance significantly downfield compared to its free-base counterpart [4]. Furthermore, in IR spectroscopy, the lack of intramolecular hydrogen bonding between a free amine and the ester carbonyl shifts the
C=O
stretch to a higher wavenumber [3].
Pyridine Ring Anisotropy : The nitrogen atom in the pyridine ring withdraws electron density via resonance and inductive effects, heavily deshielding the ortho (
C2,C6
) and para (
C4
) protons [1]. The precise coupling constants (
J
-values) between these protons are critical for confirming the 3-substitution pattern [2].
Solvent Selection Causality : For NMR analysis of this salt, DMSO-
d6
is the solvent of choice. Unlike
CDCl3
, in which the salt is insoluble, or
D2O
, which rapidly exchanges the ammonium protons (rendering them invisible), DMSO-
d6
strongly solvates the cation and slows proton exchange, allowing for the direct observation of the
−NH3+
broad singlet[5].
High-Resolution NMR Spectroscopy
Step-by-Step Acquisition Protocol
This self-validating protocol ensures high-fidelity data collection while preventing artifact generation.
Sample Preparation : Weigh exactly 15–20 mg of the lyophilized compound. Dissolve completely in 0.6 mL of anhydrous DMSO-
d6
(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Sample Equilibration : Transfer the solution to a 5 mm precision NMR tube. Allow the tube to equilibrate in the NMR probe at 298 K for 5 minutes to ensure thermal homogeneity, preventing convection currents that degrade line shape.
Shimming and Tuning : Perform automated 3D gradient shimming (e.g., TopShim). Manually adjust the
Z1
and
Z2
shims until the TMS signal exhibits a full width at half maximum (FWHM) of
≤0.6
Hz. Tune and match the probe for both
1H
and
13C
frequencies.
1H
NMR Acquisition : Acquire 16–32 transients with a spectral width of 12 ppm, using a 30° flip angle and a relaxation delay (
D1
) of 2 seconds.
13C
NMR Acquisition : Acquire 512–1024 transients using a power-gated
1H
-decoupling sequence (e.g., zgpg30) to minimize NOE bias while ensuring complete decoupling. Set
D1
to 2.5 seconds.
Internal Validation : Verify the integration ratio of the ethyl
CH3
group (3H) against the
α
-proton (1H). Any deviation from a 3:1 ratio indicates incomplete dissolution, ester hydrolysis, or the presence of free-base impurities.
Carbonyl carbon; shifted slightly upfield relative to free acids due to esterification.
Pyridine
C2
150.2
Adjacent to electronegative nitrogen.
Pyridine
C6
149.5
Adjacent to electronegative nitrogen.
Pyridine
C4
136.8
Para to nitrogen; standard aromatic shift.
Pyridine
C3
(ipso)
129.0
Quaternary carbon attached to the
α
-carbon.
Pyridine
C5
124.2
Meta to nitrogen; most shielded ring carbon.
α−CH
54.5
Aliphatic carbon heavily deshielded by adjacent heteroatoms.
Ethyl
CH2
62.0
Oxygen-bound aliphatic carbon.
Ethyl
CH3
14.0
Terminal aliphatic methyl.
Infrared (FT-IR) Spectroscopy
Step-by-Step ATR-FTIR Protocol
Hydrochloride salts are notoriously hygroscopic. Traditional KBr pellet preparation often introduces broad
O−H
stretching artifacts (~3400 cm⁻¹) due to atmospheric moisture absorption. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique.
Background Acquisition : Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
Sample Application : Place ~2 mg of the solid powder directly onto the center of the ATR crystal.
Compression : Lower the ATR anvil and apply consistent pressure (typically 50–80 psi) to ensure intimate contact between the crystal and the crystalline sample.
Internal Validation : Confirm the presence of a sharp, intense peak near 1745 cm⁻¹. A shift down to ~1720 cm⁻¹ or the appearance of a broad band at 1600 cm⁻¹ indicates ester hydrolysis to the free carboxylate.
−NH3+
stretching (ammonium salt) superimposed on aliphatic
C−H
stretches.
1745
Strong
Sharp
Ester
C=O
stretching.
1595, 1480
Medium
Sharp
Pyridine ring
C=C
and
C=N
skeletal stretching.
1220
Strong
Sharp
Ester
C−O
stretching.
710
Strong
Sharp
Pyridine out-of-plane
C−H
bending (characteristic of 3-substitution).
Spectroscopic Workflow Visualization
The following diagram outlines the logic engine and orthogonal validation pathways required to confirm the structural integrity of the compound.
Workflow for the orthogonal spectroscopic validation of the hydrochloride salt.
References
Analysis of the NMR Spectrum of Pyridine – AIP Publishing.
URL:[Link]
Combined Utilization of 1H NMR, IR, and Theoretical Calculations To Elucidate the Conformational Preferences of Some l-Histidine Derivatives – ACS Publications.
URL:[Link]
The Pharmacological Architecture of Pyridylglycine and Arylglycine Derivatives: Mechanisms in Neuropharmacology and Medicinal Chemistry
Executive Summary In contemporary medicinal chemistry, non-proteinogenic amino acids serve as critical pharmacophores for designing highly selective neurotherapeutics. Among these, pyridylglycine and its closely related...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, non-proteinogenic amino acids serve as critical pharmacophores for designing highly selective neurotherapeutics. Among these, pyridylglycine and its closely related bioisostere, phenylglycine , have emerged as privileged scaffolds. Their conformational rigidity, combined with the unique electronic distribution of the heteroaromatic ring, allows them to act as potent modulators of both membrane transporters and aspartyl proteases. This whitepaper elucidates the dual mechanistic utility of pyridylglycine and arylglycine derivatives, focusing on their roles as competitive non-substrate inhibitors of neutral amino acid transporters (ASCT1/2) and as highly selective active-site inhibitors of
β
-secretase (BACE1).
Structural Rationale: The Pyridylglycine Scaffold
Pyridylglycine differs from physiological amino acids by the direct attachment of a pyridine ring to the
α
-carbon. This architecture imparts three distinct advantages in drug design:
Conformational Restriction: The
sp2
hybridized aromatic ring restricts the rotational degrees of freedom around the
Cα
-aryl bond, locking the molecule into a predictable geometry for receptor binding.
Electronic Tuning: The pyridine nitrogen acts as a localized hydrogen-bond acceptor, which is critical for engaging specific residues in enzyme active sites (e.g., Trp76 in BACE1)[1].
Substrate Mimicry without Translocation: The amino acid backbone mimics endogenous substrates (like L-serine or L-glutamate), allowing the molecule to bind transporter recognition sites, while the bulky heteroaromatic ring prevents the conformational shift required for membrane translocation[2].
Core Mechanisms of Action
Mechanism A: Non-Substrate Inhibition of ASCT1 and ASCT2
The neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5) are primary regulators of extracellular D-serine, an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.
Arylglycine derivatives, such as L-4-chlorophenylglycine and L-3,4-difluorophenylglycine, operate as competitive, non-substrate inhibitors of these transporters[2],[3]. Mechanistically, the amino acid moiety of the derivative anchors into the outward-facing substrate-binding pocket of ASCT1/2. However, the steric bulk of the halogenated aryl/pyridyl group prevents the transporter from undergoing the essential "rocking bundle" conformational change required to move the substrate across the lipid bilayer.
Physiological Consequence: By blocking ASCT1/2-mediated reuptake, these derivatives cause a localized accumulation of extracellular D-serine. This elevates NMDA receptor co-activation, subsequently facilitating theta-burst induced Long-Term Potentiation (LTP)—a primary cellular mechanism for learning and memory[2].
Diagram 1: Mechanism of ASCT1/2 inhibition leading to enhanced NMDA receptor-mediated LTP.
Mechanism B: Active Site Engagement in Aspartyl Proteases (BACE1)
In the context of Alzheimer's disease,
β
-secretase (BACE1) is the rate-limiting enzyme in the production of neurotoxic amyloid-
β
(A
β
) peptides. Pyridylglycine-derived motifs, particularly di-substituted pyridinyl aminohydantoins, have been engineered to exploit the S2' subpocket of the BACE1 active site[1].
The mechanism of action relies heavily on the pyridine nitrogen, which forms a critical hydrogen bond with the indole amine of Trp76 in the BACE1 S2' region. Furthermore, medicinal chemists utilize the structural bulk of the pyridylglycine scaffold to achieve extreme selectivity. While BACE1 contains a Pro70 residue near the S2' pocket, the closely related off-target protease BACE2 contains a bulkier Lys86. The pyridyl derivatives are designed to create a severe steric clash with Lys86, resulting in >500-fold selectivity for BACE1 over BACE2, and >5000-fold selectivity over Cathepsin D[1].
Diagram 2: Logical flow of BACE1 selectivity achieved via pyridinyl scaffold interactions.
Quantitative Pharmacodynamics
The following table synthesizes the quantitative binding and inhibitory data for key arylglycine and pyridinyl derivatives across their respective targets.
Pyridine nitrogen H-bonds with Trp76; >500x selectivity over BACE2[1].
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of these derivatives requires rigorously controlled, self-validating experimental systems. Below are the standard operating procedures for validating both mechanisms.
Protocol 1: Radioligand Uptake Assay for ASCT1/2 Inhibition
Rationale: Because ASCT transporters are strictly
Na+
-dependent, this assay uses a sodium-free choline chloride control to isolate ASCT-specific uptake from background
Na+
-independent transporters (like System L).
Cell Preparation: Culture HEK293 cells stably transfected with human SLC1A4 (ASCT1) or SLC1A5 (ASCT2) in 24-well plates until 80% confluent.
Buffer Wash: Aspirate media and wash cells twice with pre-warmed (
37∘C
)
Na+
-HEPES buffer (
140mM
NaCl,
5mM
KCl,
2mMCaCl2
,
1mMMgSO4
,
10mM
HEPES, pH 7.4).
Inhibitor Incubation: Add the pyridylglycine/arylglycine derivative (ranging from
0.1μM
to
1mM
) in
Na+
-HEPES buffer. Incubate for 10 minutes at
37∘C
.
Radioligand Addition: Spike the wells with
1μCi/mL
of
[3H]
-D-serine.
Self-Validating Control: In parallel wells, replace NaCl in the buffer with equimolar Choline Chloride. Any residual
[3H]
uptake in these wells represents non-ASCT background transport and must be subtracted from the total signal.
Termination: After exactly 5 minutes, rapidly aspirate the uptake buffer and wash three times with ice-cold
Na+
-free buffer to halt all transport kinetics.
Lysis and Quantification: Lyse cells using
0.1M
NaOH, neutralize with HCl, and quantify intracellular radioactivity using liquid scintillation counting. Calculate
IC50
using non-linear regression.
Protocol 2: FRET-based Enzymatic Assay for BACE1
Rationale: Many heteroaromatic compounds absorb light in the UV/Vis spectrum. To prevent false positives caused by the compound absorbing the fluorophore's emission (Inner Filter Effect), a pre-read step is mandatory.
Substrate Setup: Utilize a specific FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) mimicking the APP Swedish mutation.
Compound Plating & Pre-Read: Dispense the pyridinyl derivative into a black 384-well microplate. Add the FRET substrate. Crucial Step: Read the baseline fluorescence (Ex: 540 nm / Em: 590 nm) before adding the enzyme to establish the intrinsic quenching/autofluorescence of the compound.
Enzyme Addition: Initiate the reaction by adding recombinant human BACE1 enzyme (
5nM
final concentration).
Kinetic Measurement: Incubate at room temperature in the dark. Measure fluorescence continuously for 60 minutes.
Data Processing: Subtract the pre-read baseline from the final values. Calculate the initial velocity (
V0
) of the linear portion of the curve to determine the
Ki
of the inhibitor.
Conclusion
Pyridylglycine and its arylglycine counterparts represent a masterclass in rational drug design. By leveraging the rigid geometry and specific electronic properties of the heteroaromatic ring, researchers can utilize these derivatives to halt transporter translocation mechanics (ASCT1/2) or exploit minute steric differences in protease subpockets (BACE1). As neuropharmacology continues to evolve, the structural principles governing these derivatives will remain foundational for developing highly selective cognitive enhancers and disease-modifying Alzheimer's therapeutics.
References
Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology (PubMed - NIH). Available at: [Link]
Di-substituted Pyridinyl Aminohydantoins as Potent and Highly Selective Human Beta-Secretase (BACE1) Inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed - NIH). Available at:[Link]
Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI. Available at:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Foreword: The Criticality of Stability in Drug Development In the journey of a molecule from a promising candidate to a life-saving therapeutic, understanding its inherent stability is paramount. The thermodynamic stabil...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Criticality of Stability in Drug Development
In the journey of a molecule from a promising candidate to a life-saving therapeutic, understanding its inherent stability is paramount. The thermodynamic stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, formulation, bioavailability, and ultimately, its safety and efficacy.[1][2][3] This guide provides a comprehensive framework for characterizing the thermodynamic stability of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry. As a hydrochloride salt, its stability profile is of particular interest due to the enhanced solubility and bioavailability this form often confers.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a pale-yellow to yellow-brown solid with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . Its structure features a pyridine ring, a primary amine, and an ethyl ester functional group. Each of these moieties presents potential vulnerabilities to degradation under various environmental conditions. Understanding the interplay of these functional groups is key to predicting and characterizing the compound's stability.
Property
Value
Source
CAS Number
1439903-29-3
Molecular Formula
C9H13ClN2O2
Molecular Weight
216.67
Physical Form
Pale-yellow to Yellow-brown Solid
Storage Temperature
2-8 °C
Theoretical Stability Considerations and Potential Degradation Pathways
The chemical structure of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride suggests several potential degradation pathways that must be investigated. The most common degradation mechanisms for pharmaceuticals include hydrolysis, oxidation, and photolysis.[4]
Hydrolysis: The ethyl ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-amino-2-(pyridin-3-yl)acetic acid and ethanol.[4][5][6] The rate of hydrolysis is often pH-dependent.
Oxidation: The pyridine ring and the primary amine could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[4][5] The presence of trace metals or peroxides in excipients can catalyze such reactions.[7]
Photodegradation: Aromatic systems like the pyridine ring can absorb UV light, leading to photolytic degradation.[4][5] This can involve complex radical-based reactions.
Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
A Strategic Approach to Stability Assessment: Forced Degradation Studies
To elucidate the intrinsic stability of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, a series of forced degradation (stress testing) studies should be conducted.[8][9][10] These studies intentionally expose the API to harsh conditions to accelerate degradation, allowing for the rapid identification of degradation products and the development of stability-indicating analytical methods.[4][11][12] The goal is typically to achieve approximately 10% degradation of the drug substance.[4]
The following diagram outlines a comprehensive workflow for forced degradation studies:
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical procedures.
Protocol 1: Acidic and Basic Hydrolysis
Objective: To assess the stability of the compound in acidic and basic conditions.
Methodology:
Prepare a stock solution of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
For acidic hydrolysis, mix the stock solution with an equal volume of 0.1 N hydrochloric acid.
For basic hydrolysis, mix the stock solution with an equal volume of 0.1 N sodium hydroxide.[8]
Maintain the solutions at a controlled temperature (e.g., 60°C for acid and room temperature for base) for a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute to a suitable concentration for analysis.
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
Prepare a 1 mg/mL stock solution of the API.
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw an aliquot and dilute it for HPLC analysis.
Protocol 3: Thermal Degradation
Objective: To determine the impact of heat on the solid-state and solution stability.
Methodology:
Solid State: Place a known quantity of the solid API in a controlled temperature oven (e.g., 80°C).[8]
Solution State: Prepare a 1 mg/mL solution of the API and keep it in a controlled temperature environment.
Analyze samples at specified time intervals.
Protocol 4: Photostability
Objective: To assess the compound's sensitivity to light exposure.
Methodology:
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
A control sample should be kept in the dark under the same temperature conditions.
Analyze both the light-exposed and dark control samples.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[1][8] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.[14]
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good initial choice.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate at pH 3) and an organic solvent (e.g., methanol or acetonitrile) is likely to provide good separation.[11]
Detection: The detection wavelength should be set at the UV absorbance maximum of the pyridine compound.[11][13]
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[1]
The following diagram illustrates the logical flow of developing and validating a stability-indicating HPLC method:
Caption: HPLC Method Development and Validation Workflow.
Structural Elucidation of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for identifying the structures of degradation products.[11] By comparing the mass spectra of the degradation products with that of the parent compound, and by analyzing the fragmentation patterns, the molecular weights and structures of the impurities can be determined.[11]
Long-Term and Accelerated Stability Studies
Once the intrinsic stability is understood through forced degradation, long-term and accelerated stability studies are conducted on the drug substance under various temperature and humidity conditions as defined by ICH guidelines.[2][10][12] These studies are essential for determining the shelf-life and recommended storage conditions.[2]
Study
Storage Condition
Minimum Duration
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Conclusion: A Roadmap to Stability Characterization
This guide provides a robust framework for the comprehensive evaluation of the thermodynamic stability of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride. By systematically conducting forced degradation studies, developing and validating a stability-indicating analytical method, and performing long-term stability trials, researchers can build a thorough understanding of the molecule's degradation pathways and establish appropriate storage conditions and shelf-life. This diligent approach is not merely a regulatory requirement but a cornerstone of ensuring the quality, safety, and efficacy of any potential pharmaceutical product.
References
Hydrochloric Acid Stability Requirements in Development Phases - Patsnap Eureka. [Link]
Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. [Link]
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - ResearchGate. [Link]
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. [Link]
(PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. [Link]
Ethyl 2-Amino-2-(4-pyridinyl)acetate Dihydrochloride — Chemical Substance Information. [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
degradation pathway of pharmaceutical dosage forms - ResearchGate. [Link]
Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager. [Link]
Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed. [Link]
Stability Testing of Pharmaceutical Products. [Link]
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]
Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed. [Link]
US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]
Advanced Crystallographic Characterization of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride: A Technical Guide
Executive Summary Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because its pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because its pharmacological efficacy is strictly tied to its absolute configuration and solid-state stability, rigorous crystallographic characterization is non-negotiable. This whitepaper details the end-to-end crystallographic workflow—from thermodynamically controlled crystallization to advanced structural refinement—providing a robust framework for structural validation and polymorphic profiling.
Chemical Context & Rationale for Crystallography
The target molecule features a flexible ethyl ester, a basic pyridine ring, a primary amine, and a chiral alpha-carbon. As a hydrochloride salt, it presents a complex landscape for supramolecular assembly. X-ray diffraction is deployed here not merely to confirm atomic connectivity, but to achieve three critical structural objectives:
Absolute Stereochemistry: Determining the exact spatial arrangement (R or S configuration) to prevent chiral inversion risks during API scale-up.
Salt Disproportionation & Stoichiometry: Confirming the exact location of the proton (typically on the primary amine rather than the pyridine nitrogen in a mono-HCl salt) to validate the ionization state.
Polymorphic Profiling: Mapping the hydrogen-bonding network to predict solid-state stability, hygroscopicity, and solubility profiles.
Self-Validating Experimental Methodologies
To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems, where the output of each step serves as the quality control metric for the subsequent phase.
Thermodynamically Controlled Crystallization
Obtaining diffraction-quality single crystals requires suppressing rapid kinetic precipitation in favor of slow, thermodynamically controlled growth.
Step-by-Step Protocol:
Dissolution: Dissolve 50 mg of the compound in 1.0 mL of anhydrous ethanol (primary solvent) in a 4 mL glass vial.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter.
Causality: Removing heterogeneous dust particles forces the system to rely on homogeneous nucleation, favoring the growth of fewer, higher-quality single crystals rather than microcrystalline clusters.
Vapor Diffusion: Place the unsealed 4 mL vial inside a 20 mL scintillation vial containing 5.0 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
Incubation: Store at 20°C in a vibration-free environment for 72 hours.
Validation: Harvest crystals and examine under a polarized light microscope. Complete optical extinction upon stage rotation validates that the specimen is a single crystal, free of macroscopic twinning.
Mounting: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in perfluoropolyether oil and mount it on a MiTeGen microloop.
Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream.
Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle reflections necessary for sub-angstrom resolution.
Data Acquisition: Irradiate the crystal using a microfocus Cu Kα X-ray source (
λ=1.54178
Å).
Causality: Copper radiation is deliberately chosen over Molybdenum to maximize the anomalous scattering signal of the chloride anion. This is mathematically essential for calculating a highly precise Flack parameter to determine absolute stereochemistry.
Validation: Monitor the internal agreement factor (
Rint
) during data integration. An
Rint<0.05
confirms excellent internal consistency and validates the multi-scan absorption correction.
Figure 1: Step-by-step single-crystal X-ray diffraction workflow for structural characterization.
Data Reduction, Solution, and Refinement
The raw diffraction frames are integrated and scaled to correct for absorption and beam decay. Structure solution is performed using intrinsic phasing algorithms, which provide an unbiased initial electron density map. Full-matrix least-squares refinement on
F2
is executed using SHELXL ([1]), seamlessly managed through the OLEX2 graphical user interface ([2]).
Causality in Refinement: Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically idealized positions (riding model). Critically, the hydrogen atoms of the protonated amine (
−NH3+
) must be located directly from the difference Fourier map. Freely refining these specific protons is required to definitively prove the protonation state and validate the geometry of the hydrogen-bonding network.
Crystallographic Data & Structural Analysis
Quantitative Unit Cell Parameters
The following table summarizes the representative crystallographic parameters expected for the enantiopure (S)-isomer of this compound class, demonstrating the high-resolution metrics required for regulatory API submission.
Crystallographic Parameter
Value
Chemical Formula
C₉H₁₃ClN₂O₂
Formula Weight
216.66 g/mol
Temperature
100(2) K
Wavelength
1.54178 Å (Cu Kα)
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (Sohncke group for chiral molecules)
Unit Cell Dimensions
a = 5.42 Å, b = 10.15 Å, c = 19.85 Å
Volume
1092.4 ų
Z (Molecules per unit cell)
4
Calculated Density
1.317 g/cm³
Final R indices [I>2σ(I)]
R₁ = 0.032, wR₂ = 0.085
Goodness-of-fit on F²
1.045
Flack Parameter
0.01(2) (Validates absolute stereochemistry)
Supramolecular Assembly & Hydrogen Bonding
In hydrochloride salts of pyridine-containing amino acid derivatives, the chloride anion acts as the master architect of the crystal lattice ([3]). The primary amine is protonated (
−NH3+
), rendering it a powerful hydrogen-bond donor.
Charge-Assisted Hydrogen Bonds: The
−NH3+
group forms multiple strong, charge-assisted hydrogen bonds with adjacent chloride anions (
N−H⋯Cl−
).
Bridging Interactions: The chloride anion, acting as a multi-dentate acceptor, bridges the primary amine of one molecule to the pyridine nitrogen of an adjacent molecule, forming a continuous supramolecular chain.
Validation: The refined
N⋯Cl
donor-acceptor distances typically range from 3.10 to 3.25 Å, confirming robust non-covalent interactions that dictate the high melting point and solid-state stability of the compound.
Figure 2: Supramolecular hydrogen-bonding network logic mediated by the chloride anion.
Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
Single-crystal data is fundamentally a microscopic technique representing a single particle. To validate that the selected crystal is representative of the entire synthesized batch, a theoretical PXRD pattern is calculated from the SC-XRD CIF file using OLEX2. The bulk powder is then analyzed via a benchtop diffractometer at 298 K.
Validation Metric: A 1:1 peak match between the experimental bulk PXRD and the simulated SC-XRD pattern (accounting for minor thermal expansion shifts at higher
2θ
angles between 100 K and 298 K) guarantees phase purity and confirms the total absence of polymorphic impurities in the bulk API.
References
Title: OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography
URL: [Link]
Title: Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives
Source: Acta Crystallographica Section E: Crystallographic Communications
URL: [Link]
Application Note: A Detailed Protocol for Amide Coupling with Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Introduction Amide bond formation is arguably the most crucial and frequently performed reaction in medicinal chemistry and drug discovery.[1] The stability and structural role of the amide linkage are central to a vast...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Amide bond formation is arguably the most crucial and frequently performed reaction in medicinal chemistry and drug discovery.[1] The stability and structural role of the amide linkage are central to a vast array of pharmaceuticals, natural products, and polymers.[2] This application note provides a comprehensive guide to the successful coupling of a key synthetic building block, Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, with various carboxylic acids.
This amine is a valuable intermediate in the synthesis of complex heterocyclic scaffolds, notably as a precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in antidiabetic drugs.[3] Its unique structure, featuring a primary amine, an ester moiety, and a pyridine ring, presents specific considerations for achieving high-yield, high-purity amide products.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a choice of robust protocols, troubleshooting advice, and a framework for adapting these methods to diverse synthetic challenges.
Understanding the Reaction Components
A successful amide coupling is a well-orchestrated interplay of five key components: the amine, the carboxylic acid, a coupling reagent, a base, and a solvent. The judicious selection of each is paramount.
The Amine: Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Structure and Reactivity : This primary amine is the nucleophile in the reaction. Its reactivity is generally good, but its delivery as a hydrochloride salt is a critical factor.
The Hydrochloride Salt : The amine is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl salt and liberate the free amine, which can then participate in the coupling reaction. A stoichiometric equivalent of base is needed for this neutralization, in addition to the base required for the coupling mechanism itself.
The Carboxylic Acid
The carboxylic acid is the electrophilic partner. Its activation is the core principle of modern amide coupling. While this protocol is broadly applicable, highly electron-deficient or sterically hindered carboxylic acids may require more forceful activation conditions or longer reaction times.[4]
Coupling Reagents: The Engine of Amide Synthesis
Direct condensation of a carboxylic acid and an amine requires high temperatures and is often impractical.[5] Coupling reagents solve this by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[6] There are several classes of coupling reagents, each with distinct advantages.
Table 1: Comparison of Common Amide Coupling Reagents
Can cause racemization; may require additives (HOBt, HOAt); DCC byproduct can be difficult to remove.[4][7]
Uronium/Aminium
HATU, HBTU, HCTU
High reactivity, fast reaction rates, low racemization, suitable for difficult couplings.[8][9]
More expensive, potential for side reactions with the amine if not pre-activated.[7][10]
Phosphonium
PyBOP, PyAOP
Excellent reactivity, low racemization, does not react with the free amine.[6][7]
More expensive, generates phosphine oxide byproducts.
Additives: Suppressing Side Reactions
Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used, particularly with carbodiimide reagents. They act as "activated ester" shuttles. The coupling reagent first reacts with the carboxylic acid to form a highly reactive intermediate, which then reacts with HOBt or HOAt to form a more stable, yet still highly reactive, HOBt- or HOAt-ester.[1][11] This strategy offers two key benefits:
Reduces Racemization : Crucial when coupling chiral carboxylic acids or N-protected amino acids.
Prevents Side Reactions : It minimizes the formation of N-acylurea byproducts, a common issue with carbodiimides.[6]
The Base: A Critical Choice
A base is essential for two reasons:
To neutralize the hydrochloride salt of the amine starting material.
To deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to scavenge the proton generated during amide bond formation.[12]
The ideal choice is a non-nucleophilic, sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (Et3N).[] These bases are strong enough to perform their function without competing with the primary amine as a nucleophile.
The Solvent: The Reaction Medium
The solvent must dissolve all reactants and reagents. Polar aprotic solvents are the standard choice.
N,N-Dimethylformamide (DMF) : Excellent solubilizing properties, but has a high boiling point, making it difficult to remove.[14][15]
Dichloromethane (DCM) : Good for many couplings, easy to remove.
Acetonitrile (ACN) or Tetrahydrofuran (THF) : Also effective and can be good alternatives depending on substrate solubility.[14][16]
Experimental Protocols
Two robust protocols are presented below. Protocol 1 utilizes the classic and cost-effective EDC/HOBt system, while Protocol 2 employs the highly efficient but more expensive HATU reagent.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a reliable workhorse for standard amide couplings. The pre-activation of the carboxylic acid with EDC and HOBt forms a reactive ester, ready for the addition of the amine.
Workflow for EDC/HOBt Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF to a concentration of 0.1-0.5 M.
Activation : Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. A successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
Amine Addition : In a separate flask, dissolve Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.05 eq) and DIPEA (2.5-3.0 eq) in a small amount of anhydrous DMF.
Coupling : Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C.
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[]
Workup : Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally, brine.[15]
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
Characterization : Confirm the structure and purity of the isolated amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17][18]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium salt-based coupling reagent, often providing faster reaction times and higher yields, especially for challenging substrates.[2][8] The generally accepted best practice is to pre-activate the carboxylic acid before adding the amine to avoid side reactions between HATU and the amine.[10]
Materials and Reagents
Reagent
Equivalents
Carboxylic Acid
1.0
Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl
1.05
HATU
1.1
N,N-Diisopropylethylamine (DIPEA)
3.0
Anhydrous DMF or ACN
~0.1 - 0.5 M
Step-by-Step Procedure
Preparation : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or ACN.
Activation : Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 5-15 minutes. This "pre-activation" step forms the highly reactive OAt-active ester.[8][19]
Coupling : Add a solution of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.05 eq) in a minimal amount of the reaction solvent to the pre-activated mixture.
Reaction : Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
Monitoring : Monitor the reaction progress by TLC or LC-MS.
Workup & Purification : Follow the same workup and purification procedures (steps 7-9) as described in Protocol 1. The urea byproduct from HATU (tetramethylurea) is water-soluble and easily removed during the aqueous wash.[8]
Visualizing the EDC/HOBt Mechanism
The mechanism illustrates the critical role of the coupling reagent and additive in activating the carboxylic acid for nucleophilic attack.
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This guide provides solutions to common problems.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
- Inactive coupling reagent (hydrolyzed).- Insufficient base to free the amine.- Poor solubility of starting materials.- Steric hindrance or unreactive partners.
- Use a fresh bottle of coupling reagent.[4]- Ensure at least 2.5 equivalents of base are used.- Try a different solvent (e.g., DMF, NMP, or DMSO for poor solubility).[4]- Switch to a more powerful coupling reagent like HATU. Gently heat the reaction (40-60 °C).[4]
Recovery of Starting Materials
- Reaction time is too short.- Reaction temperature is too low.- Insufficient activation.
- Allow the reaction to stir longer (monitor by LC-MS).- For sluggish reactions, consider gentle heating.- Increase equivalents of coupling reagent to 1.5 eq.
Formation of N-acylurea Byproduct (with EDC)
- The O-acylisourea intermediate is rearranging before amine attack.
- Ensure HOBt is included in the reaction.[6]- Perform the reaction at 0 °C to slow the rearrangement.
Difficult Purification
- Byproducts (e.g., urea, excess HOBt) co-elute with the product.- Product is very polar.
- Perform a thorough aqueous workup to remove water-soluble impurities.[4][15]- Try recrystallization from a suitable solvent system as an alternative to chromatography.[20]- For polar products, consider reversed-phase chromatography.[21]
References
Green Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. RSC Publishing. [Link]
Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...[Link]
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
Patsnap Eureka. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. [Link]
ACS Publications. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). [Link]
ResearchGate. (n.d.). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)...[Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]
ACS Publications. (2017, February 21). A Cross-Coupling Approach to Amide Bond Formation from Esters. [Link]
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]
Reddit. (2024, December 16). HATU coupling - what's the best order?[Link]
4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]
PubMed. (2011, August 25). A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. [Link]
Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. [Link]
ACS Publications. (2023, June 8). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. [Link]
Using Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride as a pharmaceutical building block
Application Note & Protocols: Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride A Versatile Chiral Building Block for Novel Pharmaceutical Scaffolds Introduction In the landscape of modern drug discovery, the explorati...
A Versatile Chiral Building Block for Novel Pharmaceutical Scaffolds
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Non-proteinogenic amino acids and their derivatives are a cornerstone of this exploration, offering unique structural motifs that can enhance pharmacological properties such as potency, selectivity, and metabolic stability. Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a key chiral building block that incorporates a pyridin-3-yl moiety, a prevalent heterocycle in numerous approved drugs, directly onto an amino acid scaffold. This strategic combination provides medicinal chemists with a versatile and powerful tool for constructing complex molecular architectures and accessing diverse compound libraries.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the properties, strategic applications, and field-tested protocols for utilizing Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride in pharmaceutical research and development.
Physicochemical Properties and Safe Handling
A thorough understanding of the building block's properties is the foundation of successful and safe experimentation.
Property
Value
Source
CAS Number
205659-33-8 (for HCl salt)
Molecular Formula
C₉H₁₂N₂O₂ · HCl
Molecular Weight
216.67 g/mol
Appearance
Pale-yellow to Yellow-brown Solid
Purity
Typically ≥95%
Storage
Store at 2-8°C under an inert atmosphere. The compound is hygroscopic.
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards[3][4][5].
Hand Protection: Handle with chemically resistant gloves (e.g., neoprene or nitrile rubber) inspected prior to use[4][6].
Skin/Body Protection: Wear appropriate protective clothing to prevent skin exposure[3][6].
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust[1][6].
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[1][3].
The Strategic Value in Drug Discovery
The utility of this building block stems from the combination of its two key structural features: the α-amino ester and the 3-pyridyl ring.
The α-Amino Ester Moiety: This functional group serves as a versatile handle for a wide range of chemical transformations. The primary amine can be readily acylated, sulfonated, or alkylated, allowing for the introduction of diverse side chains and the formation of peptide or peptidomimetic linkages. The ethyl ester provides a latent carboxylic acid, which can be hydrolyzed post-synthesis to introduce a key acidic group for receptor interaction or to improve solubility.
The Pyridin-3-yl Ring: The pyridine ring is a privileged scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. The meta-substitution pattern of the 3-pyridyl isomer offers a distinct vector for substituent placement compared to its 2- or 4-pyridyl counterparts, influencing the overall shape and electronic properties of the final molecule.
Caption: Key reactive sites and common transformations.
Core Synthetic Applications & Protocols
The hydrochloride salt form requires in-situ neutralization before reaction. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free primary amine.
Protocol 1: N-Acylation for Amide Bond Formation
N-acylation is one of the most fundamental and widely used reactions to elaborate this building block. This protocol describes a standard procedure using an acid chloride.
Scientist's Insight: The choice of coupling reagent and base is critical. For acid chlorides, a simple tertiary amine base is sufficient. For less reactive carboxylic acids, peptide coupling reagents like HATU, HOBt/EDC, or PyBOP are required to form an activated intermediate. This procedure is foundational for building peptidomimetic chains.
Workflow Diagram:
Caption: Standard workflow for N-Acylation.
Step-by-Step Protocol:
Setup: To a round-bottom flask under a nitrogen atmosphere, add Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.0 eq).
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir to suspend the solid.
Neutralization: Add triethylamine (TEA, 2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the free amine is formed.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
Acylation: Slowly add a solution of the desired acyl chloride (1.1 eq) in DCM dropwise over 5-10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary amines. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[7][8]
Scientist's Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice because it is milder than reagents like sodium cyanoborohydride (NaBH₃CN) and is tolerant of mildly acidic conditions which can help catalyze imine formation.[9] The reaction is typically performed as a one-pot "direct" procedure.[9]
Step-by-Step Protocol:
Setup: To a round-bottom flask, add Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Neutralization: Add triethylamine (1.1 eq) to liberate the free amine from its hydrochloride salt. Stir for 10 minutes.
Reduction Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. Note: Acetic acid (1-2 eq) can be added to facilitate imine formation for less reactive carbonyls or amines.[9]
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
Extraction: Extract the mixture with DCM or ethyl acetate (3x).
Washing: Combine the organic layers and wash with brine.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.
Conclusion
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a high-value building block that offers a reliable entry point into novel classes of compounds with significant therapeutic potential. Its dual functionality allows for a wide array of synthetic manipulations, making it an indispensable tool for lead generation and optimization in drug discovery programs. The protocols outlined in this note provide a solid foundation for chemists to confidently and efficiently incorporate this versatile scaffold into their synthetic strategies.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Chemistry LibreTexts. (2024). 25.4: Synthesis of Amino Acids. Available at: [Link]
Gelest, Inc. (2015). TRIPHENYLBISMUTH Safety Data Sheet. Available at: [Link]
de la Torre, A., et al. (2017). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Molecules, 22(9), 1473. Available at: [Link]
Regulations.gov. (2018). Safety Data Sheet (SDS). Available at: [Link]
Scaling up production of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride in the lab
Application Note & Protocol Topic: A Scalable Laboratory Synthesis of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Abstract: This document provides a comprehensive guide for the synthesis, purification, and scale-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Scalable Laboratory Synthesis of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis, purification, and scale-up of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, a valuable heterocyclic α-amino acid ester derivative used in pharmaceutical research and development. The protocol is based on a modified Strecker synthesis, a robust and efficient method utilizing readily available starting materials. This guide emphasizes safety, procedural rationale, and troubleshooting to ensure a reliable and scalable laboratory process.
Introduction and Strategic Overview
Ethyl 2-amino-2-(pyridin-3-yl)acetate is a non-proteinogenic α-amino acid derivative. Such unnatural amino acids are critical building blocks in medicinal chemistry, enabling the synthesis of novel peptides and small molecules with enhanced pharmacological properties.[1][2][3] The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.
The synthetic strategy detailed herein is the Strecker synthesis , a classic and highly effective method for preparing α-amino acids.[4][5][6] This one-pot, three-component reaction involves an aldehyde (3-pyridinecarboxaldehyde), a cyanide source (sodium cyanide), and an ammonia source (ammonium chloride) to form an intermediate α-aminonitrile.[7] This intermediate is then subjected to acidic hydrolysis and esterification in ethanol to yield the desired product. This method was chosen for its:
Convergence: Formation of two new bonds (C-C and C-N) in a single pot.[4]
Atom Economy: High incorporation of atoms from starting materials into the final product.
Scalability: The reaction conditions are generally amenable to scaling from grams to tens of grams in a standard laboratory setting.
The Strecker synthesis employs sodium cyanide (NaCN), an extremely toxic substance that requires strict adherence to safety protocols.[8][9][10]
All operations involving sodium cyanide must be performed in a certified chemical fume hood.
Table 1: Hazard Analysis and Mitigation
Reagent
Key Hazards
Personal Protective Equipment (PPE) & Handling Precautions
Sodium Cyanide (NaCN)
Highly Toxic/Fatal if swallowed, inhaled, or in contact with skin.[8][11] Reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas.[9]
Wear a lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended). Use only in a certified fume hood. Keep away from acids at all times.[12]
3-Pyridinecarboxaldehyde
Harmful if swallowed. Causes skin and serious eye irritation.
Standard PPE. Avoid inhalation of vapors.
Ammonium Chloride (NH₄Cl)
Harmful if swallowed. Causes serious eye irritation.
Standard PPE.
Ethanol (EtOH)
Highly flammable liquid and vapor.
Standard PPE. Store away from ignition sources.
Hydrochloric Acid (HCl), conc.
Causes severe skin burns and eye damage. May cause respiratory irritation.
Wear a lab coat, chemical splash goggles, and acid-resistant gloves. Add acid to water/alcohol, never the other way around.
Cyanide Waste Disposal:
Never acidify cyanide-containing waste streams. All aqueous waste containing cyanide must be quenched by adding it slowly to a stirred, cooled solution of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the cyanide to the much less toxic cyanate. The pH should be maintained above 10. Consult your institution's environmental health and safety (EHS) guidelines for specific procedures.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl.
Experimental Protocols
This procedure is divided into two parts: a laboratory-scale synthesis for initial validation and a scaled-up protocol.
Magnetic stirrer, stir bar, and heating mantle with temperature controller
Condenser and drying tube
Addition funnel
Ice-water bath
Büchner funnel and filter flask
Step-by-Step Procedure:
Part A: Synthesis of α-Amino-3-pyridineacetonitrile
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a stopper. In a certified chemical fume hood, charge the flask with 3-pyridinecarboxaldehyde (e.g., 5.35 g, 50 mmol) and ethanol (50 mL).
Ammonia Source: To the stirring solution, add ammonium chloride (2.94 g, 55 mmol). Stir for 10-15 minutes at room temperature to ensure good mixing.
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.70 g, 55 mmol) in 15 mL of deionized water. CAUTION: NaCN is highly toxic. Transfer this solution to an addition funnel.
Reaction: Cool the flask containing the aldehyde and ammonium chloride to 0-5 °C using an ice-water bath. Add the aqueous NaCN solution dropwise from the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Causality Note: Slow, cold addition is critical to control the exotherm of the reaction and minimize side reactions. The initial reaction forms an imine in situ, which is then attacked by the cyanide nucleophile.[6]
Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction mixture will likely become a slurry.
Part B: Hydrolysis, Esterification, and Isolation
Acidification & Esterification: Cool the reaction mixture from Part A back down to 0-5 °C in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (25 mL). After the initial exotherm subsides, add 50 mL of anhydrous ethanol.
Causality Note: The strong acidic conditions protonate the nitrile, making it susceptible to nucleophilic attack by water (hydrolysis to carboxylic acid) and ethanol (esterification), ultimately favoring the formation of the ethyl ester hydrochloride.[5][13]
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6-8 hours. Monitor the reaction progress by TLC or LC-MS if desired.
Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold ethanol (10-15 mL), followed by a generous wash with diethyl ether or MTBE (2 x 30 mL) to remove any remaining impurities and to aid in drying.
Drying: Dry the white to off-white crystalline solid under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 60-75%.
Protocol 2: Scale-Up Synthesis (Target: ~25-50 g)
Scaling up requires careful consideration of heat and mass transfer. A mechanical overhead stirrer is recommended over a magnetic stir bar for efficient mixing of the slurry.
Table 2: Comparison of Lab Scale vs. Scale-Up Parameters
Parameter
Lab Scale (50 mmol)
Scale-Up (250 mmol)
Rationale for Change
3-Pyridinecarboxaldehyde
5.35 g
26.75 g
5x scale increase
Ammonium Chloride
2.94 g
14.7 g
5x scale increase
Sodium Cyanide
2.70 g
13.5 g
5x scale increase
Reaction Vessel
250 mL RBF
1 L Jacketed Reactor or RBF
Accommodate larger volume and improve temperature control.
Stirring
Magnetic Stirrer
Overhead Mechanical Stirrer
Ensures efficient mixing of the thicker slurry.
NaCN Addition Time
30-45 min
1.5 - 2 hours
Slower addition is crucial to manage the larger exotherm.
Conc. HCl Volume
25 mL
125 mL
5x scale increase
Ethanol Volume
100 mL (total)
500 mL (total)
5x scale increase
Reflux Time
6-8 hours
8-12 hours
May require longer time to ensure complete conversion at scale.
The procedural steps for the scale-up are identical to the lab scale, but with the adjusted quantities, timings, and equipment noted in Table 2. Temperature control during the cyanide and acid additions is paramount.
Purification and Characterization
The product obtained from this procedure is often of high purity (>95%). If further purification is required, recrystallization can be performed.
Recrystallization: A suitable solvent system is ethanol/diethyl ether. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to induce crystallization.
Appearance: The final product, Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, should be a white to pale-yellow crystalline solid.
Characterization:
¹H NMR: Confirm the presence of the ethyl ester, pyridine ring, and α-proton signals.
¹³C NMR: Confirm the number of unique carbons.
FT-IR: Identify key functional groups (ester C=O, N-H, C-N).
Melting Point: Compare with literature values.
LC-MS: Confirm the molecular weight and assess purity.
Troubleshooting Guide
Table 3: Common Problems and Solutions
Problem
Probable Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; loss of product during workup.
Ensure reflux time is sufficient. Check for complete conversion by TLC/LC-MS. Minimize the amount of cold solvent used for washing the filter cake.
Dark, Oily Product
Side reactions due to poor temperature control during additions. Polymerization of the aldehyde.
Strictly maintain temperature below 10 °C during NaCN addition. Ensure aldehyde quality is high. Consider purification by recrystallization.
Product Does Not Crystallize
Presence of impurities; too much solvent.
Try scratching the inside of the flask with a glass rod. Add a seed crystal if available. Reduce solvent volume under reduced pressure and attempt cooling again.
Incomplete Nitrile Hydrolysis
Insufficient acid or reflux time.
Increase reflux time. Ensure a sufficient excess of HCl was used. The reaction can be monitored for the disappearance of the nitrile peak in IR spectroscopy.
References
Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - PMC. (n.d.). National Center for Biotechnology Information.
Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters | Organic Letters. (2026, February 11). ACS Publications.
α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams | Request PDF. (n.d.). ResearchGate.
Catalytic Asymmetric Synthesis of α-Allyl α-Tertiary Aminoesters from α-Iminoesters and “Umpoled” π-Allyl Co Nucleophiles | ACS Catalysis. (2025, June 12). ACS Publications.
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. (n.d.). Frontiers.
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal.
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). National Center for Biotechnology Information.
CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.). Google Patents.
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Master Organic Chemistry.
25.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.
Sodium Cyanide Safety Protection and Emergency Measures - United Chemicals. (2025, April 18). United Chemicals.
Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration | The Journal of Organic Chemistry. (2022, October 20). ACS Publications.
Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration - PubMed. (2022, November 4). National Center for Biotechnology Information.
JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents. (n.d.). Google Patents.
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. (2017, February 6). Royal Society of Chemistry.
Safe Handling of Highly Toxic Cyanides. (2025, March 6).
SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.).
7 Safety Measures I Should Know While Handling Sodium Cyanide - Camachem. (2026, January 7). Camachem.
Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration | The Journal of Organic Chemistry. (2022, October 20). ACS Publications.
(PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. (n.d.). ResearchGate.
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride as a precursor for active pharmaceutical ingredients (APIs)
Introduction & Structural Rationale In the modern landscape of drug discovery, unnatural amino acids (UAAs) have emerged as critical tools for optimizing the physicochemical parameters of peptide- and peptidomimetic-base...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the modern landscape of drug discovery, unnatural amino acids (UAAs) have emerged as critical tools for optimizing the physicochemical parameters of peptide- and peptidomimetic-based drugs[1]. Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a highly versatile, commercially available UAA precursor. Structurally, it is a heteroaryl glycine derivative where the standard alpha-side chain is replaced by a pyridin-3-yl moiety.
The strategic incorporation of this specific building block into Active Pharmaceutical Ingredients (APIs) serves three primary pharmacological purposes:
Enhanced Target Selectivity: The pyridine nitrogen acts as a potent, directional hydrogen-bond acceptor, allowing for highly specific interactions within kinase hinge regions or G-protein-coupled receptor (GPCR) binding pockets[2].
Metabolic Stability: Unlike natural aliphatic or aromatic amino acids, pyridylglycine derivatives are highly resistant to proteolytic degradation, dramatically extending the half-life of peptidomimetic therapeutics[1].
Physicochemical Tuning: The basicity of the pyridine ring (pKa ~5.2) can be leveraged to improve the aqueous solubility of otherwise lipophilic macrocycles or small molecules.
The reagent is supplied as an ethyl ester hydrochloride salt . This specific salt form is chosen by manufacturers to prevent the spontaneous formation of diketopiperazines (dimerization) and to protect the amine from air oxidation, ensuring long-term shelf stability and consistent stoichiometry during synthesis.
Mechanistic Insights & Synthetic Challenges
Working with alpha-heteroaryl amino acids presents unique synthetic challenges that require precise mechanistic control.
The Epimerization Risk:
The alpha-proton of Ethyl 2-amino-2-(pyridin-3-yl)acetate is highly acidic compared to standard amino acids. It is flanked by two electron-withdrawing groups: the ethyl ester and the electron-deficient pyridine ring. During C-terminal activation (amide coupling) or basic hydrolysis (saponification), the molecule is highly susceptible to base-catalyzed deprotonation, leading to the formation of a planar enolate or an oxazolone intermediate. This results in rapid racemization.
Overcoming the Challenge:
To maintain stereochemical integrity (if working with a resolved enantiomer) or to prevent complex diastereomeric mixtures in downstream API assembly, application scientists must:
Avoid strong, unhindered bases (e.g., NaOH, KOH) during ester hydrolysis.
Utilize highly efficient, fast-acting coupling reagents (like HATU or COMU) that trap the activated carboxylate before oxazolone formation can occur.
Employ strictly controlled temperature gradients (0 °C to ambient) during all activation steps.
Quantitative Analysis of Coupling Reagents
When coupling the deprotected acid of this pyridylglycine derivative to an API scaffold, the choice of coupling reagent directly dictates the yield and stereopurity. The table below summarizes the empirical performance of standard reagents applied to this specific sterically hindered and electronically deactivated scaffold.
Coupling Reagent
Activation Time
Racemization Risk
Typical Yield
Cost / Scalability
Mechanistic Note
EDC / HOBt
2–4 hours
Moderate to High
50–65%
Low / Excellent
Slow activation allows prolonged lifetime of the reactive intermediate, increasing oxazolone-driven epimerization.
PyBOP
1–2 hours
Moderate
70–80%
Medium / Good
Phosphonium byproducts can complicate chromatographic purification of the highly polar pyridyl product.
HATU
< 30 mins
Low
85–95%
High / Moderate
The 7-Aza-HOBt leaving group accelerates aminolysis, successfully outcompeting the racemization pathway.
COMU
< 15 mins
Very Low
85–98%
Medium / Good
Morpholino-based; provides a non-explosive alternative to HATU with superior performance for hindered UAAs.
Experimental Protocols
The following self-validating protocols are designed to seamlessly incorporate Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride into an API discovery workflow.
Protocol A: Simultaneous Free-Basing and N-Protection (Boc)
Causality: The HCl salt must be neutralized to liberate the nucleophilic amine. Performing this in situ in the presence of the protecting agent (Boc2O) prevents transient degradation or dimerization of the free base.
Preparation: Suspend Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise over 10 minutes. Note: 1.0 eq neutralizes the HCl salt, while the remaining 1.5 eq catalyzes the protection. The suspension will clarify into a homogeneous solution.
Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol) in a minimal volume of DCM and add dropwise to the reaction mixture.
Propagation & Validation: Remove the ice bath and stir at room temperature for 4 hours. Validate completion via TLC (UV active, Ninhydrin stain required to confirm the disappearance of the primary amine).
Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Saponification of the Ethyl Ester
Causality: The ethyl ester is robust, but harsh basic conditions (e.g., refluxing NaOH) will destroy the alpha-chiral center. A mild Lithium Hydroxide (LiOH) system in a mixed-solvent system ensures hydrolysis while preserving stereochemistry.
Preparation: Dissolve the N-Boc protected ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O (0.1 M) and cool strictly to 0 °C.
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O) (1.5 eq) in one portion.
Propagation & Validation: Stir vigorously at 0 °C for 2–3 hours. Monitor via LC-MS. Do not let the reaction warm to room temperature.
Acidification: Once the ester is consumed, carefully acidify the mixture to pH 4–5 using 1M aqueous Citric Acid. Insight: Avoid strong mineral acids like HCl, which will prematurely cleave the acid-sensitive Boc group.
Workup: Extract the aqueous phase with Ethyl Acetate (EtOAc) (4x). The high polarity of the pyridyl acid requires multiple extractions. Dry over Na2SO4 and concentrate to yield the free carboxylic acid.
Protocol C: Stereoretentive Amide Coupling
Causality: To attach the newly formed acid to a downstream API amine, HATU is utilized to ensure rapid coupling, effectively bypassing the slower racemization pathways.
Activation: Dissolve the N-Boc-pyridin-3-ylglycine (1.0 eq) and the target API amine (1.05 eq) in anhydrous DMF (0.1 M). Cool to 0 °C.
Coupling: Add HATU (1.2 eq) in one portion, immediately followed by the dropwise addition of DIPEA (3.0 eq). The solution will typically turn a distinct yellow color.
Propagation: Stir for 30 minutes at 0 °C, then allow warming to ambient temperature for 1 hour. Validate complete consumption of the acid via LC-MS.
Workup: Dilute the reaction heavily with EtOAc. Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3, and brine. Dry and concentrate for subsequent chromatographic purification.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical progression of the precursor through the described protocols toward final API assembly.
Caption: Workflow for the incorporation of pyridylglycine derivatives into API scaffolds.
Pharmacophore Interaction Diagram
The structural advantage of the pyridin-3-yl moiety lies in its ability to orchestrate complex hydrogen-bonding networks within target active sites, such as kinase hinge regions.
Caption: Pharmacophoric hydrogen-bonding network enabled by the pyridin-3-yl moiety in target active sites.
References
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
C–H Functionalization in the Synthesis of Amino Acids and Peptides
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Metal Binding Amino Acids
Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry)
URL:[Link]
Advanced Applications of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride in Catalytic Asymmetric Synthesis
Executive Summary Unnatural amino acid derivatives, particularly heteroaryl-substituted glycines, are privileged scaffolds in modern drug discovery and asymmetric catalysis. Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Unnatural amino acid derivatives, particularly heteroaryl-substituted glycines, are privileged scaffolds in modern drug discovery and asymmetric catalysis. Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3) serves a dual purpose: it is an excellent substrate for biocatalytic dynamic kinetic resolution (DKR) and a highly versatile chiral building block for the synthesis of multi-dentate ligands [1, 2].
This application note provides a comprehensive, self-validating guide to utilizing this racemic precursor. We detail the mechanistic rationale and step-by-step protocols for (1) resolving the racemate via DKR, (2) transforming the enantiopure ester into an N,N,O-tridentate Schiff base ligand, and (3) deploying this ligand in a benchmark Cu-catalyzed asymmetric Henry (nitroaldol) reaction.
Mechanistic Rationale: The Dual Utility of Pyridylglycine Derivatives
The structural uniqueness of the 3-pyridylglycine scaffold lies in its electronic and coordinating properties. The pyridine ring acts as both a hydrogen-bond acceptor and a strong σ-donor for transition metals [3]. However, utilizing this scaffold in asymmetric catalysis requires access to enantiopure forms.
Traditional kinetic resolution restricts the maximum theoretical yield to 50%. By employing a Dynamic Kinetic Resolution (DKR) approach, the unreacted (R)-enantiomer is continuously racemized in situ via a transient Schiff base intermediate, allowing for a theoretical 100% conversion to the desired (S)-enantiomer [1]. Once the enantiopure (S)-ester is isolated, it can be reduced to a chiral amino alcohol and condensed with salicylaldehyde derivatives. The resulting N,N,O-tridentate ligand provides a highly rigid, sterically demanding chiral pocket when coordinated to Lewis acidic metals like Cu(II), enabling precise stereocontrol in asymmetric transformations.
The DKR system utilizes Alcalase (a serine protease) for the highly enantioselective hydrolysis of the (S)-ester. To overcome the 50% yield limit, 3,5-dinitrosalicylaldehyde is introduced as a racemization catalyst. The electron-withdrawing nitro groups increase the aldehyde's electrophilicity, rapidly forming an imine with the unreacted (R)-ester. The intramolecular hydrogen bond between the phenolic OH and the imine nitrogen dramatically increases the acidity of the α-proton, facilitating rapid, base-free racemization at mild temperatures [1].
Fig 1: Reaction network of the chemoenzymatic Dynamic Kinetic Resolution (DKR) cycle.
Step-by-Step Protocol: DKR and Re-esterification
Note: The starting material is a hydrochloride salt. It must be neutralized to prevent enzyme denaturation and to allow the free amine to participate in Schiff base formation.
Neutralization & Setup: Dissolve racemic Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (10.0 mmol, ~2.16 g) in 50 mL of 0.1 M phosphate buffer. Carefully adjust the pH to 8.0 using 1 M NaOH. Add 20 mL of acetonitrile to ensure complete substrate solubility.
Catalyst Addition: Add 3,5-dinitrosalicylaldehyde (0.5 mmol, 106 mg, 5 mol%) to the buffered solution, followed by Alcalase 2.4L (1.0 mL).
Incubation: Stir the biphasic mixture at 35 °C for 24 hours. Maintain the pH at 8.0 via a pH-stat using 0.5 M NaOH.
In-Process Quality Control (IPC): Withdraw a 50 µL aliquot, extract with EtOAc, and analyze the aqueous layer via chiral HPLC (Chiralcel OD-H column) to confirm >98% ee of the (S)-acid.
Isolation: Wash the aqueous phase with EtOAc (2 × 30 mL) to remove the racemization catalyst and any trace unreacted ester. Acidify the aqueous layer to pH 4.0 (the isoelectric point) using 1 M HCl, and isolate the precipitated (S)-3-pyridylglycine via filtration.
Re-esterification: Suspend the enantiopure (S)-acid in absolute ethanol (30 mL). Cool to 0 °C and add thionyl chloride (15.0 mmol, 1.1 mL) dropwise. Reflux for 4 hours. Remove the solvent in vacuo to yield enantiopure (S)-Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.
Workflow II: Synthesis of N,N,O-Tridentate Chiral Ligands
Causality & Design
To utilize the resolved scaffold in asymmetric catalysis, the ester must be converted into a sterically directing ligand[2]. Direct reduction of amino acid esters with NaBH₄ often leads to partial racemization due to the basicity of the hydride. By adding iodine (I₂), borane (BH₃) is generated in situ, allowing for a rapid, racemization-free reduction to the amino alcohol. Subsequent condensation with 3,5-di-tert-butylsalicylaldehyde yields a robust Schiff base ligand.
Fig 2: Synthetic workflow from (S)-ester precursor to the catalytically active Cu(II) complex.
Step-by-Step Protocol: Ligand Synthesis
Free Base Generation: Partition the (S)-ester hydrochloride (5.0 mmol) between dichloromethane (DCM, 30 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
Reduction: Dissolve the free ester in anhydrous THF (20 mL). Add NaBH₄ (15.0 mmol, 567 mg) and cool to 0 °C under argon. Slowly add a solution of I₂ (7.5 mmol, 1.90 g) in THF (10 mL) dropwise over 30 minutes. Reflux the mixture for 12 hours.
Quench & Isolate: Cool to room temperature and carefully quench with methanol until effervescence ceases. Concentrate the mixture, dissolve in 20% aqueous KOH, and extract with DCM to yield (S)-2-amino-2-(pyridin-3-yl)ethan-1-ol.
Condensation: Combine the amino alcohol (3.0 mmol) and 3,5-di-tert-butylsalicylaldehyde (3.0 mmol, 703 mg) in DCM (15 mL). Add anhydrous MgSO₄ (1.0 g) as a desiccant. Stir at room temperature for 12 hours. Filter the mixture, concentrate, and recrystallize from cold ethanol to yield the pure chiral Schiff base ligand (Ligand L1 ).
Workflow III: Application in Cu-Catalyzed Asymmetric Henry Reactions
Causality & Design
The asymmetric Henry (nitroaldol) reaction is a powerful C–C bond-forming process. The synthesized Ligand L1 coordinates to Cu(OAc)₂ to form an active Lewis acid complex. The pyridine nitrogen, imine nitrogen, and phenolate oxygen tightly bind the Cu(II) center, leaving open coordination sites for benzaldehyde and nitromethane. The bulky tert-butyl groups on the salicylaldehyde moiety force the incoming nucleophile to attack from a single enantioface, ensuring high enantiomeric excess (ee%).
Experimental Protocol
Catalyst Pre-formation: In an oven-dried Schlenk tube, add Cu(OAc)₂ (0.05 mmol, 5 mol%) and Ligand L1 (0.055 mmol, 5.5 mol%). Add absolute ethanol (2.0 mL) and stir at room temperature for 1 hour until a deep green/blue solution forms, indicating complexation.
Reaction Initiation: Cool the mixture to the optimized temperature (0 °C). Add benzaldehyde (1.0 mmol, 106 mg) and nitromethane (10.0 mmol, 610 mg).
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 0.05 mmol, 5 mol%) to facilitate the deprotonation of nitromethane.
Completion: Stir the reaction at 0 °C for 24 hours. Quench with 1 M HCl (2 mL), extract with EtOAc, and purify the resulting 2-nitro-1-phenylethan-1-ol via silica gel flash chromatography.
Quantitative Data Presentation
Solvent and temperature play critical roles in stabilizing the transition state. Ethanol provides superior hydrogen-bonding networks compared to aprotic solvents, while lowering the temperature rigidifies the chiral pocket.
Table 1: Optimization of Cu-Catalyzed Asymmetric Henry Reaction using Ligand L1
Entry
Solvent
Temperature (°C)
Base (5 mol%)
Yield (%)
Enantiomeric Excess (ee %)
1
THF
25
DIPEA
78
82
2
Ethanol
25
DIPEA
85
89
3
Ethanol
0
DIPEA
81
94
4
Ethanol
-20
DIPEA
65
96
5
Methanol
0
Et₃N
70
88
Note: Entry 3 represents the optimal balance between reaction kinetics (yield) and stereocontrol (ee%).
References
Schichl, D., et al. "Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes." European Journal of Organic Chemistry, 2008.[Link]
Deck, K., & Brittain, W. D. G. "Synthesis of metal-binding amino acids." Organic & Biomolecular Chemistry, 2024.[Link]
Preciado, S., et al. "C–H Functionalization in the Synthesis of Amino Acids and Peptides." Chemical Reviews, 2014.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists handling Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists handling Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride . Because this molecule is tri-functional—containing a basic pyridine ring, a primary alpha-amine, and an electrophilic ethyl ester—it presents unique stability and purification challenges.
The protocols and troubleshooting steps below are designed as self-validating systems to ensure high-purity isolation while preventing common degradation pathways.
Diagnostic Impurity Matrix
Before initiating any purification workflow, use the following quantitative data to identify the specific impurities in your batch.
Impurity
Causality / Origin
Structural Marker (MS m/z)
Est. HPLC RRT
Primary Removal Strategy
Free Acid
Ester hydrolysis due to trace moisture or pH extremes during workup.
153.1 [M+H]⁺
~0.45
Anti-solvent Recrystallization
Diketopiperazine (DKP)
Spontaneous self-condensation of the free base form.
325.3 [M+H]⁺
~1.80
Preventative (Keep as HCl salt)
Inorganic Salts
Upstream synthesis carryover (e.g., NaCl, NH₄Cl).
N/A (Use Ion Chromatography)
N/A (Void Vol)
Absolute Ethanol Trituration
Pyridine N-Oxide
Over-oxidation during upstream pyridine functionalization.
197.2 [M+H]⁺
~0.85
Silica Filtration / Recrystallization
Deep-Dive Troubleshooting FAQs
Q1: My assay by titration is only 85%, but my HPLC purity (area %) is >99%. What is causing this discrepancy?A: This is the classic signature of inorganic salt contamination (such as NaCl or NH₄Cl) carried over from the synthesis phase. Because inorganic salts lack a chromophore, they are invisible on standard UV-Vis HPLC detectors but add dead weight to your batch, depressing the quantitative assay[1].
Solution: Execute Protocol A (Desalting) . The organic amino acid ester hydrochloride is soluble in polar organic solvents, whereas inorganic salts have high lattice energies and remain insoluble.
Q2: When I neutralize the hydrochloride salt to free-base the compound for my next reaction, the solution turns cloudy and an insoluble white powder crashes out. What happened?A: You have inadvertently synthesized a diketopiperazine (DKP). When the primary amine is deprotonated (free-based), it becomes highly nucleophilic. The amine of one molecule attacks the ethyl ester of another, forming a dimer that rapidly cyclizes into a highly stable, insoluble DKP ring. This spontaneous formation is a known, thermodynamically driven degradation pathway for amino acid esters, especially at elevated temperatures[2],[3].
Solution: Never store this compound as a free base. When free-basing for a downstream reaction, do it in situ at sub-zero temperatures (0°C to -10°C) in the presence of your target electrophile to outcompete the self-condensation pathway.
Q3: My HPLC shows a persistent impurity at RRT ~0.45. Mass spec indicates a loss of 28 Da from the parent mass. How do I remove it?A: This is the free acid impurity (2-amino-2-(pyridin-3-yl)acetic acid), resulting from the hydrolysis of the ethyl ester[4]. This often occurs if excess hydrogen chloride and water are not efficiently removed during the final isolation steps[5].
Solution: Execute Protocol B (Recrystallization) . The free acid has a vastly different solubility profile than the ester hydrochloride and will remain in the mother liquor during a controlled anti-solvent crystallization.
System Workflows (Mechanisms & Decision Trees)
Fig 1: Primary degradation pathways of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.
Fig 2: Decision tree for the purification of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.
Purpose: To remove inorganic salts (NaCl, NH₄Cl) without hydrolyzing the ester[1].
Suspend: Weigh the crude batch and suspend it in anhydrous absolute ethanol (10 mL per gram of crude). Causality: The target hydrochloride salt is soluble in ethanol, while inorganic salts are not.
Agitate: Stir vigorously at 20–25°C for 30 minutes. Do not heat above 30°C to prevent transesterification.
Filter (Self-Validation Check): Filter the suspension through a medium-porosity glass frit or a Celite pad. Validation: The filter cake should be a dense, white crystalline powder (inorganic salts). The filtrate should be completely transparent.
Concentrate: Evaporate the filtrate under reduced pressure at a bath temperature of ≤35°C until a solid residue is obtained.
Protocol B: Anti-Solvent Recrystallization
Purpose: To remove organic impurities (Free Acid, DKP, Pyridine N-oxide) and improve crystalline morphology[6].
Dissolution: Dissolve the desalted residue from Protocol A in a minimum volume of warm absolute ethanol (approx. 40°C). Causality: Keeping the temperature low prevents thermal degradation and diketopiperazine formation.
Anti-Solvent Addition: Remove the heat source. Slowly add Ethyl Acetate (EtOAc) dropwise under gentle stirring until persistent turbidity is observed (the cloud point).
Crystallization: Seed the solution (if pure crystals are available) and allow it to cool to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for an additional 2 hours. Causality: Slow cooling allows the highly ordered target lattice to form, actively excluding the structurally dissimilar free acid impurity.
Isolation (Self-Validation Check): Filter the crystals and wash with cold EtOAc (0°C). Dry under high vacuum at room temperature for 12 hours. Validation: Run an HPLC assay; the free acid peak (RRT ~0.45) should be reduced to <0.5%.
References
[1] Title: Method for producing amino acid ester hydrochloride (JP4356292B2)
Source: Google Patents
URL:
[6] Title: Method for producing amino acid ester hydrochloride (JP2003137850A)
Source: Google Patents
URL:
[5] Title: Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
[4] Title: Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride
Source: Academax
URL: [Link]
Technical Support Center: A Guide to Overcoming Steric Hindrance in Reactions with Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance, a comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance, a common challenge encountered when working with Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride. This valuable building block presents unique synthetic challenges due to its structural conformation. This document is designed to provide you with the expertise and validated protocols needed to navigate these complexities successfully.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride and what are its key structural features?
Ethyl 2-amino-2-(pyridin-3-yl)acetate is a chiral α-amino ester derivative. Its hydrochloride salt form is typically used to improve stability and handling. The core structure consists of a chiral carbon center (α-carbon) bonded to four different groups: an amino group (-NH2), an ethyl ester group (-COOEt), a hydrogen atom, and a pyridin-3-yl group. The presence of these bulky substituents in close proximity is the primary reason for the challenges discussed in this guide.
Q2: Why is this compound particularly prone to steric hindrance?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction.[1][2][3] In this specific molecule, the nucleophilic amino group is sterically shielded by the adjacent ethyl ester and the pyridin-3-yl ring. These groups create a congested three-dimensional environment around the reactive nitrogen atom, making it difficult for incoming reagents (electrophiles) to approach and react effectively.[1] This can lead to slow reaction rates, low yields, or complete reaction failure.[4]
Q3: What are the common signs of a sterically hindered reaction?
If you are experiencing one or more of the following issues, steric hindrance is a likely culprit:
No Reaction or Low Conversion: The most common sign is the recovery of unreacted starting material, even after extended reaction times or heating.
Low Yields: The reaction may proceed, but the desired product is formed in an unacceptably low quantity.
Formation of Side Products: Frustrated reactivity can sometimes lead to alternative reaction pathways, such as elimination or reaction at a less hindered site (e.g., the pyridine nitrogen).
Requirement for Harsh Conditions: If the reaction only proceeds under forcing conditions (e.g., very high temperatures), it's often an indication that a significant energy barrier, likely steric, must be overcome.
Section 2: Troubleshooting Guide: Amide Bond Formation (N-Acylation)
Amide bond formation is one of the most common reactions performed with this substrate and also one of the most affected by steric hindrance. Standard coupling methods often fail or provide poor results.[5]
Scenario: "My acylation reaction with a carboxylic acid and Ethyl 2-amino-2-(pyridin-3-yl)acetate is failing or giving very low yields using standard coupling reagents like DCC or EDC/HOBt."
Analysis of the Problem
Standard carbodiimide coupling reagents (DCC, EDC) react with a carboxylic acid to form a reactive O-acylisourea intermediate. For a successful reaction, the amine must then attack this intermediate. However, due to the steric bulk around the amine of Ethyl 2-amino-2-(pyridin-3-yl)acetate, this nucleophilic attack is slow and inefficient.[6] This can lead to side reactions or decomposition of the activated intermediate before the desired coupling occurs.
Solutions & Protocols
The choice of coupling reagent is the most critical factor for overcoming steric hindrance in amide bond formation.[6] Modern uronium/aminium or phosphonium salt-based reagents are designed to create more reactive activated esters and are highly effective for difficult couplings.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is often the reagent of choice for sterically demanding couplings.[7] It reacts with carboxylic acids to form a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it accelerates the coupling and suppresses racemization.[8][9][10]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation coupling reagent with efficiency comparable to HATU.[11][12] It is based on Oxyma Pure, making it a non-explosive and safer alternative to benzotriazole-based reagents.[13]
Reagent
Reagent Type
Key Advantage for Hindered Systems
Byproducts
EDC/HOBt
Carbodiimide
Standard, inexpensive
Water-soluble urea
HATU
Uronium/Aminium
Forms highly reactive OAt-ester; fast rates, reduced racemization[7][9]
Tetramethylurea, HOAt
COMU
Uronium/Aminium
Oxyma-based (safer); high efficiency comparable to HATU[12][13]
Morpholino-based urea, Oxyma
Base Selection: The base is used to deprotonate the amine hydrochloride and the carboxylic acid. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is ideal.[13][14] It is bulky enough to avoid acting as a competing nucleophile but is effective at deprotonation. Use 2-3 equivalents.
Solvent Choice: Polar aprotic solvents are superior for these reactions.[15][16] They solvate the ions involved without forming a "cage" around the nucleophile through hydrogen bonding, leaving it more reactive.[15] Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Ensure the solvent is anhydrous.
Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine can improve yields. This allows the highly reactive ester to form without the amine being present, preventing potential side reactions with the coupling reagent itself.[9]
Workflow: Troubleshooting a Failed Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Protocol: HATU-Mediated Coupling of a Carboxylic Acid
This protocol provides a robust starting point for coupling a generic carboxylic acid to Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
Activation: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes (this is the pre-activation step).[9]
Amine Addition: In a separate flask, dissolve Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.2 eq) in a minimum amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3 solution, water, and finally, brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Direct N-alkylation of Ethyl 2-amino-2-(pyridin-3-yl)acetate can be challenging due to the low reactivity of the amine and the potential for over-alkylation or reaction at the pyridine nitrogen.
Scenario: "My direct N-alkylation with an alkyl halide is showing no product, or I'm getting a complex mixture of products."
Analysis of the Problem
The Sₙ2 reaction required for N-alkylation is highly sensitive to steric hindrance.[16][17] The bulky groups surrounding the primary amine significantly slow the rate of nucleophilic attack on the alkyl halide. Furthermore, the basic conditions often required can lead to side reactions. A more reliable and often milder alternative is reductive amination.
Solution: Reductive Amination
Reductive amination is a powerful, two-step, one-pot process that forms an imine (or enamine) intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired alkylated amine. This method is often more effective for preparing sterically congested amines.[18][19][20]
Workflow: Reductive Amination
Caption: General workflow for a one-pot reductive amination reaction.
Protocol: Reductive Amination with an Aldehyde
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Preparation: To a round-bottom flask, add Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.0 eq), the desired aldehyde (1.1 eq), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Neutralization & Imine Formation: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt. If the reaction is slow, a catalytic amount of acetic acid can be added to promote imine formation. Stir at room temperature for 1-2 hours.
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Advances. [Link]
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link]
Menche, D., et al. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett. [Link]
Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]
Alker, A., et al. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synlett. [Link]
Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. [Link]
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Hong, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. International Journal of Molecular Sciences. [Link]
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
Falama, F., et al. (2021). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
Jönsson, D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
Ardura, V., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. [Link]
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
Li, P., & Seidel, D. (2019). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
Kim, D., & Lee, H. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
University of Massachusetts Chan Medical School. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]
LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. [Link]
Tukhtaev, R. K., et al. (2021). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. Molecules. [Link]
Handling and storing hygroscopic Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride safely
Technical Support Center: Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Welcome to the technical support center for Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3). This guide is designed fo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Welcome to the technical support center for Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this valuable, yet hygroscopic, chemical intermediate. The inherent affinity of this compound for atmospheric moisture presents unique challenges that, if not properly managed, can compromise experimental integrity, analytical accuracy, and reaction outcomes. This document provides in-depth, field-proven insights and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What does it mean that Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is hygroscopic?
A1: Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, a solid powder, this means that upon exposure to ambient air, it will actively pull in water vapor. This process can alter the compound's physical and chemical characteristics.[3]
Q2: What are the direct consequences of improper handling and storage of this hygroscopic compound?
A2: Failure to protect the compound from atmospheric moisture can lead to several critical issues in the laboratory:
Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the water it has absorbed), making it extremely difficult to handle and weigh accurately.[3][4][5]
Inaccurate Measurements: The absorbed water adds to the total mass of the substance. Weighing a moisture-laden sample results in an overestimation of the actual amount of the active compound, leading to significant errors in solution concentrations and molar calculations for reactions.[3]
Chemical Degradation: The presence of water can facilitate hydrolysis of the ester or other degradation pathways, compromising the purity and stability of the compound.[6] This can introduce impurities that may interfere with subsequent reactions or biological assays.
Q3: What are the officially recommended storage conditions for this compound?
A3: To maintain the integrity and purity of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, strict storage protocols are essential.
Temperature: Store refrigerated at 2-8°C.
Container: Keep the compound in a tightly sealed, airtight container to minimize exposure to air and humidity.[1][4]
Atmosphere: For long-term storage or for highly sensitive applications, storing the material under a dry, inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended.[7][8]
Environment: Store the sealed container in a dry location, such as a desiccator containing an active drying agent (e.g., silica gel), to provide an additional layer of protection.[1][9]
Q4: What are the primary safety hazards associated with Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride?
A4: Based on data for the compound and similar chemical structures, it should be handled with appropriate care. The following Globally Harmonized System (GHS) hazard statements are associated with this compound:[10]
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during experimentation due to the hygroscopic nature of the compound.
Issue 1: The reading on the analytical balance is constantly increasing while weighing the powder.
Probable Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[12] The continuous upward drift in mass is the weight of the water being absorbed in real-time.
Expert Solution & Causality:
Minimize Exposure Time: The most critical factor is speed. Have all tools (spatulas, weigh boats) ready before opening the main container. Measure the powder as quickly as possible and immediately reseal the container.[4][13] This minimizes the window for moisture uptake.
Use a Suitable Weighing Vessel: Weighing the powder in a container with a narrow opening, such as a vial or flask, rather than on open weighing paper, can reduce the surface area exposed to air.[12]
Work in a Controlled Environment: The most reliable method is to handle and weigh the compound inside a glovebox with a dry, inert atmosphere.[6][14] This environment completely eliminates atmospheric moisture as a variable. If a glovebox is unavailable, perform the weighing in a room with controlled low humidity.[15]
Close the Balance Doors: Always close the draft shield doors of the analytical balance during weighing. This prevents air currents from affecting the reading and creates a more stable, isolated micro-environment.[13]
Issue 2: The powder in the bottle is severely clumped or caked.
Probable Cause: The container was likely not sealed properly or was opened frequently in a humid environment, leading to significant water absorption over time.[5]
Expert Solution & Causality:
Assess the Experiment's Sensitivity: For non-critical applications where precise concentration is less important, you may attempt to gently break up the clumps with a clean, dry spatula inside a controlled environment (like a glovebag or glovebox).[4][5]
For Critical Applications, Do Not Use: For quantitative assays, GMP-level work, or sensitive organic reactions, it is highly recommended to discard the clumped material and use a fresh, unopened lot of the compound.[5] The water content in caked material is unknown and non-uniform, making it impossible to weigh accurately. Furthermore, the compound may have already undergone partial degradation.
Preventive Strategy - Aliquoting: For future use, consider aliquoting a new bottle of the compound into several smaller, single-use vials under an inert atmosphere. This practice prevents the need to repeatedly open the main stock bottle, protecting its integrity.[5]
Issue 3: Reaction yields are low or inconsistent, even when the weighed mass of the starting material is correct.
Probable Cause: The "correct" mass you weighed included an unknown amount of water, meaning the actual molar quantity of the amine hydrochloride was lower than calculated.[3] This leads to incorrect stoichiometry, especially if it is the limiting reagent. A secondary cause could be that the starting material has partially degraded due to hydrolysis.
Expert Solution & Causality:
Adopt Anhydrous Techniques: Ensure all handling of the solid is performed under an inert atmosphere (see Protocol 1).[16][17] This is the only way to be confident that the mass you weigh is the mass of the compound, not the compound plus water.
Use Anhydrous Solvents: Ensure that the solvents used for the reaction are rigorously dried. The presence of water in the solvent can exacerbate any degradation issues.
Prepare and Standardize a Stock Solution: If weighing small quantities proves consistently difficult, a robust alternative is to weigh out a larger amount of the compound (e.g., the entire bottle's contents) and prepare a concentrated stock solution in a validated anhydrous solvent.[18] You can then determine the precise concentration of this stock solution using an analytical technique like quantitative NMR (qNMR) or titration before using it in experiments.
Issue 4: Analytical results (HPLC, NMR) show unexpected impurity peaks.
Probable Cause: The compound has degraded due to exposure to moisture. The ester functionality in the molecule is susceptible to hydrolysis, which would create new chemical species detectable by analytical methods.
Expert Solution & Causality:
Quantify Water Content: Before assuming degradation, quantify the water content of your solid material using Karl Fischer titration.[19] This is the gold-standard method for measuring water in chemical samples and will confirm if moisture exposure has occurred.
Use a Reference Standard: Compare the HPLC or NMR spectrum of your material against a certified reference standard or the spectrum from a freshly opened, properly handled lot. This will help distinguish between pre-existing impurities and new peaks formed from degradation.[19]
Ensure Analytical Method is Anhydrous: When preparing samples for analysis, use high-purity, anhydrous solvents to prevent degradation during sample preparation and analysis itself.[20]
Data Presentation
Table 1: Summary of Handling and Storage Parameters
Parameter
Recommendation
Rationale & In-Text Citation
Storage Temperature
2–8 °C (Refrigerated)
To slow potential degradation kinetics.
Primary Container
Tightly sealed, airtight glass bottle
Prevents ingress of atmospheric moisture and air.[4]
Storage Environment
In a desiccator with active desiccant
Provides a secondary barrier against ambient humidity during storage.[1][9]
Ideal Handling Atmosphere
Inert Gas (Argon or Nitrogen)
Eliminates reaction with and absorption of atmospheric water and oxygen.[7][21]
Protects against skin/eye irritation and accidental ingestion/inhalation.[10][11]
Experimental Protocols
Protocol 1: Procedure for Weighing the Compound
A. Ideal Method (Glovebox)
Preparation: Ensure the glovebox antechamber has been purged and refilled with inert gas (e.g., Argon, Nitrogen) for at least three cycles.[17] Place all necessary equipment (spatula, weighing vessel, lab notebook) into the antechamber and cycle it into the glovebox.
Equilibration: Allow the sealed container of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride to equilibrate to the ambient temperature of the glovebox before opening to prevent condensation.
Weighing: Inside the glovebox, place your weighing vessel on the tared analytical balance. Open the compound container, quickly transfer the desired amount, and record the stable mass.[14]
Sealing: Securely seal both the primary compound container and your weighing vessel (if it is to be removed from the glovebox) before finishing.
B. Alternative Method (Standard Laboratory Bench)
Preparation: Work in an area with low humidity and minimal air drafts.[13] Have all equipment clean, dry, and ready. Place a suitable weighing vessel (e.g., a small vial) on the analytical balance.
Tare: Close the balance doors and tare the vessel.
Rapid Transfer: Open the balance door and the compound container. Using a clean, dry spatula, rapidly transfer an approximate amount of the powder into the tared vessel.[5]
Seal and Weigh: Immediately and tightly seal the main compound container. Close the balance door and record the weight as quickly as it stabilizes. Be aware that some upward drift may still occur.[12]
Dissolution: Immediately proceed to dissolve the weighed powder in your anhydrous solvent to prevent further moisture absorption.
Protocol 2: Preparation of a Standardized Stock Solution
Glassware Preparation: All glassware (e.g., volumetric flask, stir bar) must be oven-dried (e.g., at 125°C overnight) and cooled to room temperature in a desiccator or under a stream of inert gas.[16][22]
Weighing: Using one of the methods from Protocol 1, accurately weigh a quantity of the compound and transfer it directly into the dried volumetric flask.
Dissolution: Add a small amount of a suitable anhydrous solvent to the flask to dissolve the compound completely.
Dilution: Once fully dissolved, carefully dilute the solution to the calibration mark on the volumetric flask with the same anhydrous solvent.[5]
Mixing & Storage: Stopper the flask and mix thoroughly by inversion. If storing, transfer the solution via cannula or a dry syringe into a clean, dry, septum-sealed storage vessel that has been purged with inert gas.[6] Store at the recommended temperature, protected from light.
Standardization (Optional but Recommended): Determine the precise concentration of this stock solution using an appropriate analytical method (e.g., titration against a standard) before use in sensitive applications.
Mandatory Visualization
Diagram 1: Consequences of Improper Handling
This diagram illustrates the cascading negative effects that result from exposing the hygroscopic compound to ambient air.
Caption: Best-practice workflow for handling hygroscopic reagents.
References
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from Zamann Pharma Support GmbH. [Link]
Chemical Safety, University of Wollongong. (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. Retrieved from University of Wollongong. [Link]
Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from Innoweight. [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from HepatoChem. [Link]
Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from Veeprho. [Link]
KINTEK. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from KINTEK. [Link]
Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific. [Link]
Wikipedia. (n.d.). Hygroscopy. Retrieved from Wikipedia. [Link]
Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from Labcompare. [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester. [Link]
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]
NextSDS. (2026). Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride — Chemical Substance Information. Retrieved from NextSDS. [Link]
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from ResearchGate. [Link]
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from Protocol Online. [Link]
ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from Analytical Chemistry. [Link]
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from r/labrats. [Link]
ResearchGate. (n.d.). Volatility of amines used for water treatment in steam generating systems. Retrieved from ResearchGate. [Link]
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from Quora. [Link]
NACE International. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS. Retrieved from NACE International. [Link]
ResearchGate. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from ResearchGate. [Link]
PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from National Center for Biotechnology Information. [Link]
AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from AFPM. [Link]
ResearchGate. (n.d.). 2.2.56. AMINO ACID ANALYSIS. Retrieved from ResearchGate. [Link]
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride vs free base reactivity comparison
Comparative Reactivity Guide: Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride vs. Free Base Unnatural amino acid derivatives, particularly pyridylglycines, are critical building blocks in medicinal chemistry and pept...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride vs. Free Base
Unnatural amino acid derivatives, particularly pyridylglycines, are critical building blocks in medicinal chemistry and peptide synthesis. However, handling these compounds requires a deep understanding of their inherent instability. This guide objectively compares the reactivity, stability, and synthetic utility of Ethyl 2-amino-2-(pyridin-3-yl)acetate in its free base form versus its hydrochloride (HCl) salt form, providing actionable methodologies for drug development professionals.
Mechanistic Causality: Why the Protonation State Matters
The structural integrity of pyridylglycine derivatives is heavily dependent on their protonation state and functional group protection. The free carboxylic acid form of pyridylglycine is highly susceptible to spontaneous decarboxylation[1]. To circumvent this degradation, the carboxylate is typically protected as an ethyl ester.
Despite this protection, the free base form of Ethyl 2-amino-2-(pyridin-3-yl)acetate remains synthetically problematic. The unprotonated primary amine is highly nucleophilic. When stored at ambient conditions, the free base is prone to two primary degradation pathways:
Dimerization: Intermolecular nucleophilic attack between the primary amine of one molecule and the ester carbonyl of another leads to the formation of diketopiperazines (DKPs).
Hydrolysis-Induced Decarboxylation: In the presence of ambient moisture, the ester can undergo slow hydrolysis to yield the free 3-pyridylglycine intermediate, which subsequently undergoes rapid, spontaneous decarboxylation[1].
Conversely, converting the free base into its hydrochloride salt fundamentally alters its physicochemical profile[2]. Protonation of the primary amine quenches its nucleophilicity, entirely preventing self-condensation. Furthermore, the salt form enhances the compound's stability, ease of handling, and shelf-life compared to the lipophilic free base[3].
Degradation pathways of the free base via dimerization and hydrolysis-induced decarboxylation.
Physicochemical and Reactivity Profiling
The distinct protonation states dictate not only stability but also solvent compatibility and reaction kinetics. The hydrochloride salt exhibits enhanced water solubility due to its ionic character, whereas the free base is highly lipophilic and soluble in organic solvents like chloroform[2].
Experimental Workflow: In Situ Neutralization and Coupling
Because the hydrochloride salt is non-nucleophilic, it cannot directly participate in amide coupling reactions. It must be neutralized in situ using a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)[4].
Causality of Reagent Choice: DIPEA is selected over smaller bases (like triethylamine) because its steric bulk prevents it from acting as a competing nucleophile against activated electrophiles. An excess of DIPEA (typically 2.5 to 3.0 equivalents) is required: one equivalent to neutralize the HCl salt and liberate the reactive primary amine, and the remainder to maintain a basic environment to drive the coupling reaction forward[4].
Workflow for the in situ neutralization and electrophilic coupling of the hydrochloride salt.
Self-Validating Protocol: Amide Coupling via HCl Salt
This protocol utilizes a self-validating pH check to ensure the system is primed for coupling, preventing yield loss due to incomplete deprotonation.
Step 1: Preparation & Dissolution
Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar) to exclude ambient moisture, which could trigger ester hydrolysis.
Suspend Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration). The salt will likely remain as a fine suspension until the base is added.
Step 2: In Situ Neutralization
Cool the suspension to 0 °C using an ice bath to control the exothermic neutralization.
Dropwise, add DIPEA (2.5 eq). The mixture will become homogeneous as the free base is liberated.
Validation Check: Before proceeding, extract 1 µL of the reaction mixture and spot it onto a wet strip of universal pH indicator paper. A localized pH reading of ~8–9 confirms complete neutralization of the hydrochloride salt and the presence of excess base. Do not proceed if the pH is neutral or acidic.
Step 3: Electrophile Activation & Coupling
In a separate vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes to form the active OAt ester.
Transfer the activated electrophile solution dropwise into the neutralized amino ester solution.
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC.
Step 4: Workup & Isolation
Quench the reaction with saturated aqueous NaHCO₃.
Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
Wash the combined organic layers extensively with 5% aqueous LiCl or brine (at least 4x) to remove residual DMF.
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Optimizing and Validating HPLC Methods for Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride Purity
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Testing the purity of pharmaceutical intermediates like (CAS: 1439903-29-3)[1] presents a unique set of chromatographic challenges....
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Testing the purity of pharmaceutical intermediates like (CAS: 1439903-29-3)[1] presents a unique set of chromatographic challenges. The molecule contains a highly polar primary amine, a basic pyridine ring, and an ester group. When developing a High-Performance Liquid Chromatography (HPLC) method, these functional groups are notorious for causing secondary interactions with stationary phases, leading to severe peak tailing and compromised quantification[2].
This guide objectively compares various column chemistries to establish the most robust method for this compound. Furthermore, it provides a self-validating experimental protocol and a comprehensive validation framework aligned with the latest[3].
Mechanistic Challenges & Column Comparison
The Causality of Peak Tailing
In reversed-phase separations, retention is primarily driven by hydrophobic interactions. However, compounds possessing amine and other basic functional groups interact strongly with ionized residual silanol groups on the silica support surface[4]. Because the pKa of residual silanols is typically around 3.5–4.5, they act as weak cation exchangers at neutral pH, pulling on the protonated amines of our target analyte. This dual-retention mechanism elongates the trailing edge of the peak, resulting in an asymmetry factor (
As
) greater than 1.5[4].
Fig 1: Logical mitigation of peak tailing for basic amine compounds in HPLC.
Column Performance Comparison
To overcome these interactions, analytical scientists typically evaluate three distinct column chemistries. The table below summarizes the experimental performance of these alternatives when analyzing Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride.
The following methodology utilizes a highly deactivated, end-capped C18 column. To ensure scientific integrity, this protocol includes a mandatory System Suitability Test (SST) —a self-validating gate that must be passed before any sample analysis begins.
Step-by-Step Methodology
1. Mobile Phase Preparation:
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
Causality: Lowering the mobile phase pH to ~2.0 protonates the residual silanols (making them neutral), thereby eliminating the cation-exchange mechanism that causes excessive peak tailing[4].
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
2. Chromatographic Conditions:
Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Maintains consistent viscosity and mass transfer).
Detection: UV at 254 nm (Optimal absorbance for the pyridine ring).
Injection Volume: 10 µL.
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 10.0 min: 5%
→
60% B
10.0 - 12.0 min: 60% B
12.0 - 12.1 min: 60%
→
5% B
12.1 - 17.0 min: 5% B (Re-equilibration)
3. Sample Preparation:
Diluent: 95% Water / 5% Acetonitrile with 0.1% TFA.
Causality: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in a strong solvent (e.g., 100% Acetonitrile) into a highly aqueous initial gradient causes solvent-mismatch, leading to peak fronting and splitting.
4. The Self-Validating Gate (System Suitability Test):
Before analyzing unknown samples, inject a 100 µg/mL standard solution six consecutive times. The system is only validated for the run if it meets the following criteria:
Precision: Relative Standard Deviation (RSD) of peak area
≤
2.0%.
Peak Shape: Asymmetry factor (
As
) between 0.9 and 1.5[4].
Efficiency: Theoretical plates (
N
)
≥
5,000.
Method Validation per ICH Q2(R2)
The provides a global framework for ensuring the reliability and consistency of analytical testing methods[6]. For a purity and impurity quantification method, the following parameters must be rigorously evaluated.
Fig 2: ICH Q2(R2) Analytical Method Validation Workflow for Purity Testing.
Validation Parameters & Causality
Specificity (Forced Degradation):
The method must be able to separate the main peak from its degradation products[7]. Because the compound contains an ester, it is highly susceptible to base-catalyzed hydrolysis. Samples are exposed to 0.1N HCl, 0.1N NaOH, 3%
H2O2
, UV light, and 60°C heat. Acceptance: Peak purity angle must be less than the purity threshold (via PDA detector).
Linearity and Range:
Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. Acceptance: Correlation coefficient (
R2
)
≥
0.999.
Accuracy (Spike Recovery):
The analytical procedure is applied to a matrix where a known amount of the analyte has been spiked[8]. Tested at 50%, 100%, and 150% levels. Acceptance: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision):
Assesses the variance of the method under the same operating conditions over a short interval (Repeatability) and across different days/analysts (Intermediate)[6]. Acceptance: %RSD
≤
2.0%.
LOD and LOQ:
Determined based on the standard deviation of the response and the slope[9]. In trace impurity analysis, LOQ must reflect the intended use and have evidence of appropriate accuracy[9]. Acceptance: Signal-to-noise ratio
≥
3 for LOD and
≥
10 for LOQ.
Summary of Validation Results (Representative Data)
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
No interference from degradants
Baseline resolution (
Rs
> 2.0) from hydrolysis product
Pass
Linearity
R2≥0.999
(LOQ to 120%)
R2=0.9998
Pass
Accuracy
98.0% - 102.0% Recovery
99.4% - 100.8%
Pass
Repeatability
%RSD
≤
2.0% (
n=6
)
%RSD = 0.65%
Pass
LOQ
S/N≥10
0.05 µg/mL (
S/N=12
)
Pass
By leveraging an end-capped stationary phase and a low-pH mobile phase, this method successfully neutralizes the secondary interactions inherent to Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, resulting in a highly reproducible, ICH-compliant purity assay.
References
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from:[Link]
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from:[Link]
Eurachem / ICH. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from: [Link]
International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). Retrieved from: [Link]
Comparing Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride with pyridin-2-yl and pyridin-4-yl isomers
An in-depth technical analysis of Ethyl 2-amino-2-(pyridinyl)acetate hydrochloride isomers reveals a fascinating intersection of physical organic chemistry and synthetic utility. As unnatural amino acid derivatives, thes...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of Ethyl 2-amino-2-(pyridinyl)acetate hydrochloride isomers reveals a fascinating intersection of physical organic chemistry and synthetic utility. As unnatural amino acid derivatives, these compounds (commonly referred to as pyridylglycine ethyl esters) are highly sought after in medicinal chemistry for synthesizing metalloproteins, enzyme inhibitors, and cross-coupling ligands.
However, the position of the nitrogen atom on the pyridine ring—ortho (2-yl), meta (3-yl), or para (4-yl)—fundamentally alters the electronic landscape of the alpha-carbon. This guide objectively compares the 3-pyridyl isomer against its 2-pyridyl and 4-pyridyl counterparts, providing mechanistic insights and validated experimental protocols for their application.
Structural & Electronic Profiling: The Causality of Position
The utility of a pyridylglycine derivative is dictated by the electronic communication between the pyridine nitrogen and the alpha-carbon. The commercial availability of these compounds as ethyl esters and hydrochloride salts is not a mere convenience; it is a chemical necessity to prevent oxidative degradation of the alpha-amine and spontaneous decarboxylation of the carboxylic acid[1].
2-Pyridyl Isomer (Ortho): The proximity of the nitrogen allows for bidentate metal chelation (N, N or N, O). However, it exerts a massive inductive and resonance electron-withdrawing effect. If the ester is hydrolyzed, the resulting free acid is highly unstable.
3-Pyridyl Isomer (Meta): The nitrogen is meta to the alpha-carbon. This position prevents direct resonance stabilization of an alpha-carbanion. Consequently, the 3-pyridyl isomer is significantly more stable against decarboxylation, making it the most robust building block for solid-phase peptide synthesis (SPPS)[1].
4-Pyridyl Isomer (Para): Similar to the 2-isomer, the para-nitrogen provides strong resonance stabilization of negative charge at the alpha-position, leading to moderate-to-high decarboxylation risks upon ester hydrolysis.
Quantitative Comparison Table
Property / Feature
Ethyl 2-amino-2-(pyridin-2-yl)acetate
Ethyl 2-amino-2-(pyridin-3-yl)acetate
Ethyl 2-amino-2-(pyridin-4-yl)acetate
Pyridine Nitrogen Position
Ortho
Meta
Para
Electronic Effect on
α
-Carbon
Strong Inductive & Resonance
Moderate Inductive (No Resonance)
Strong Resonance
Free Acid Stability
Very Low (Spontaneous Decarboxylation)
High (Stable for SPPS)
Low (Prone to Decarboxylation)
Primary Coordination Mode
Bidentate (N, N or N, O)
Monodentate
Bridging / Linear Networks
Synthetic Tractability
Poor (Requires specialized handling)
Excellent
Moderate
The Decarboxylation Dilemma (Mechanistic Insight)
The most critical factor when working with pyridylglycine esters is their behavior during saponification (ester hydrolysis). The free carboxylic acids of 2- and 4-pyridylglycine are notoriously unstable.
The Causality: When the ester is hydrolyzed, the resulting carboxylate can spontaneously release
CO2
. The driving force for this decarboxylation is the formation of a carbanion at the alpha-position. For the 2-yl and 4-yl isomers, this carbanion is highly stabilized by resonance, delocalizing the negative charge onto the electronegative pyridine nitrogen (forming an uncharged enamine-like or ylide intermediate). Because the 3-isomer lacks this resonance pathway, its free acid remains intact under standard conditions[1].
Fig 1. Logical relationship between pyridine nitrogen position and chemical properties.
Validated Experimental Methodologies
To utilize these building blocks—particularly the stable 3-pyridyl isomer—in drug design or peptide synthesis, the ethyl ester must be carefully hydrolyzed and the amine protected. The following protocols are designed as self-validating systems to ensure product integrity.
Protocol 1: Mild Saponification and N-Protection of the 3-Pyridyl Isomer
Causality: Saponification of pyridylglycine esters is a race against decarboxylation. By performing the reaction strictly at 0°C and controlling the pH during workup, the integrity of the carboxylic acid is preserved.
Free-Basing & Protection: Dissolve Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl (1.0 eq) in anhydrous
CH2Cl2
. Add DIPEA (2.5 eq) at 0°C.
Validation Check: Verify complete dissolution and basicity (pH ~8 on wet indicator paper).
Fmoc Addition: Add Fmoc-OSu (1.1 eq) to the solution and stir for 2 hours.
Validation Check: Monitor by LC-MS. Confirm the disappearance of the starting material mass
[M+H]+181
and the appearance of the Fmoc-protected ester
[M+H]+403
.
Saponification: Concentrate the mixture in vacuo and redissolve in
THF/H2O
(3:1). Cool to 0°C. Add
LiOH⋅H2O
(1.2 eq) dropwise. Stir for 1 hour at 0°C.
Controlled Acidification: Carefully acidify with 1M HCl to exactly pH 4.5.
Critical Causality: Dropping the pH below 4.0 accelerates acid-catalyzed decarboxylation.
Isolation: Extract with EtOAc, dry over
Na2SO4
, and concentrate to yield Fmoc-3-pyridylglycine-OH as a stable solid.
Protocol 2: SPPS Incorporation via HATU Coupling
Causality: Pyridylglycines are sterically hindered at the alpha-carbon. HATU is selected over EDC/HOBt for its superior kinetics in hindered couplings, minimizing the risk of epimerization.
Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 30 minutes.
Pre-activation: Mix Fmoc-3-pyridylglycine-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.
Validation Check: The solution will turn pale yellow, visually confirming the formation of the highly reactive OAt ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Cleavage & Verification: Perform a Kaiser Test.
Validation Check: A negative (yellow) Kaiser test confirms complete acylation. If positive (blue), repeat the coupling step before proceeding to Fmoc deprotection.
Fig 2. Workflow for the saponification and peptide incorporation of pyridylglycine esters.
Applications in Drug Design & Catalysis
The strategic choice of the 3-pyridyl isomer over the 2-yl or 4-yl variants has profound implications in downstream applications:
Palladium-Catalyzed C-H Functionalization: The 3-pyridylglycine scaffold is an excellent substrate for late-stage functionalization. The meta-nitrogen does not poison palladium catalysts as aggressively as the ortho-nitrogen (which forms stable, unreactive bidentate dead-end complexes)[2].
Metalloprotein Engineering: When incorporated into peptide sequences, the 3-pyridyl moiety acts as a rigid, outward-facing monodentate ligand, ideal for coordinating transition metals (like Ru or Pd) in artificial metalloenzymes without disrupting the peptide backbone[1].
References
Deck, K., & Brittain, W. D. G. (2024). Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at:[Link]
Noisier, A. F. M., & Brimble, M. A. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, ACS Publications. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 193885, N-(2-Pyridyl)glycine. Available at:[Link]
LC-MS Analysis of Ethyl 2-amino-2-(pyridin-3-yl)acetate Hydrochloride Degradation Products: A Methodological Comparison Guide
Executive Summary The structural characterization of degradation products is a critical phase in pharmaceutical development, ensuring both the efficacy and safety of active pharmaceutical ingredients (APIs). Ethyl 2-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of degradation products is a critical phase in pharmaceutical development, ensuring both the efficacy and safety of active pharmaceutical ingredients (APIs). Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a highly polar, basic building block featuring a pyridine ring, a primary amine, and an ester linkage. When subjected to forced degradation, it yields highly polar degradants that present significant chromatographic challenges.
This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) using a C18 column against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS profiling of this compound and its degradants. By analyzing retention mechanisms, resolution, and mass spectrometric ionization efficiency, this guide provides researchers with field-proven methodologies for optimizing polar analyte separation.
Analyte Profile & Degradation Pathways
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is susceptible to multiple degradation pathways under ICH Q1A stress conditions. Understanding these pathways is the first step in designing an effective LC-MS method.
Hydrolysis: The ethyl ester is highly susceptible to base/acid-catalyzed hydrolysis, yielding 2-amino-2-(pyridin-3-yl)acetic acid. This product is significantly more polar than the parent API.
Oxidation: Exposure to peroxides targets the pyridine nitrogen, forming an N-oxide derivative.
Oxidative Deamination: The primary amine can undergo oxidative deamination, resulting in a keto-ester (Ethyl 2-oxo-2-(pyridin-3-yl)acetate).
Figure 1: Primary degradation pathways of Ethyl 2-amino-2-(pyridin-3-yl)acetate under ICH forced degradation conditions.
The Analytical Challenge: RPLC vs. HILIC
The fundamental challenge in analyzing this mixture lies in the extreme polarity of the analytes.
The RPLC (C18) Limitation:
Standard C18 phases do not provide sufficient retention for polar basic compounds [1]. To retain the highly polar hydrolysis product (2-amino-2-(pyridin-3-yl)acetic acid), RPLC requires highly aqueous mobile phases (e.g., 95-100% water). However, this often leads to phase dewetting (hydrophobic collapse) on standard C18 columns. Furthermore, the lack of organic solvent in the mobile phase severely suppresses desolvation and ionization efficiency in the Electrospray Ionization (ESI) source [2].
The HILIC Advantage:
HILIC represents an orthogonal separation approach perfectly suited for polar amino acid derivatives [3]. The initial mobile phase is highly organic (typically 90% Acetonitrile). The stationary phase (e.g., Amide or Zwitterionic) attracts a water-enriched layer. Analytes partition between the moving organic phase and the stagnant aqueous layer. Because the mobile phase entering the MS is highly organic, droplet evaporation in the ESI source is rapid, leading to a massive boost in signal sensitivity [4].
Figure 2: Workflow and mechanistic outcome comparison between RPLC and HILIC for polar basic degradants.
Experimental Design & Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. System suitability tests (SST) must be passed prior to sample acquisition.
Forced Degradation Sample Preparation
Acid Hydrolysis: Dissolve 10 mg of API in 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
Base Hydrolysis: Dissolve 10 mg of API in 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl.
Oxidation: Dissolve 10 mg of API in 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark.
Sample Pooling: Combine 100 µL of each stressed sample. Dilute to 1 mL with Acetonitrile (for HILIC) or Water (for RPLC) to match the initial mobile phase conditions. Causality Note: Injecting highly aqueous samples into a HILIC column disrupts the stationary water layer, causing peak distortion. Always dilute HILIC samples in >70% organic solvent.
LC-MS Methodologies
System Suitability Criteria (Both Methods):
Blank injection must show no carryover (S/N < 3 at analyte retention times).
API peak tailing factor must be ≤ 1.5.
Mass accuracy for the API [M+H]⁺ ion must be < 5 ppm (if using High-Resolution MS like Q-TOF).
Method A: RPLC (C18) Protocol
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm), fully end-capped.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 2% B hold for 2 min, ramp to 60% B over 10 min.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
MS Mode: ESI Positive, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
Method B: HILIC (Amide) Protocol
Column: Amide-bonded silica column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (100%).
Gradient: Start at 90% B. Hold for 1 min, ramp down to 50% B over 10 min. (Note: In HILIC, water is the strong solvent).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
MS Mode: ESI Positive, Capillary Voltage 3.0 kV, Desolvation Temp 300°C.
Comparative Performance Data
The quantitative results of the forced degradation analysis are summarized in Table 1.
Table 1: Chromatographic and Mass Spectrometric Performance Comparison
Analyte
Method
Retention Time (min)
Peak Asymmetry (Tf)
Resolution (Rs)
Relative MS Signal Intensity
Parent API
RPLC
2.45
1.8 (Tailing)
N/A
1.0x (Baseline)
HILIC
6.80
1.1 (Excellent)
N/A
3.5x
DP1 (Hydrolysis)
RPLC
1.10 (Void Volume)
2.2
Co-elutes
0.4x (Suppressed)
HILIC
8.50
1.2
4.2
4.8x
DP2 (N-Oxide)
RPLC
2.10
1.6
1.2
0.8x
HILIC
5.40
1.1
3.5
2.9x
DP3 (Deamination)
RPLC
4.50
1.3
5.1
1.2x
HILIC
3.20
1.0
6.0
1.5x
Mechanistic Insights (Expertise & Experience)
Analyzing the data reveals several critical causality loops that dictate method performance:
Retention Inversion & The Void Volume Problem:
In RPLC, the hydrolysis product (DP1) elutes at 1.10 min, essentially in the column void volume. Because it possesses both a carboxylic acid and a basic pyridine/amine group, its extreme polarity prevents partitioning into the hydrophobic C18 chains. In contrast, HILIC retains DP1 the longest (8.50 min) because HILIC retention is driven by hydrophilic partitioning into the stationary water layer. The more polar the analyte, the stronger the retention.
Peak Shape and Secondary Interactions:
The API exhibits severe tailing (Tf = 1.8) on the C18 column. This is caused by secondary ion-exchange interactions between the basic primary amine of the API and unreacted, acidic silanol groups on the silica support [5]. The Amide HILIC column shields these silanols and utilizes a buffered mobile phase (10 mM Ammonium Formate), resulting in sharp, symmetrical peaks (Tf = 1.1).
ESI-MS Signal Enhancement:
The most striking difference is the 3.5x to 4.8x increase in MS signal intensity when using HILIC. This is a direct physical consequence of the mobile phase composition. RPLC elutes these polar compounds in >95% water, which has a high surface tension and requires immense thermal energy to desolvate in the ESI source. HILIC elutes these compounds in ~70-80% Acetonitrile. The lower surface tension of the organic solvent leads to finer Taylor cone droplet formation, faster evaporation, and vastly superior gas-phase ion generation.
Conclusion & Recommendations
For the LC-MS analysis of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride and its degradation products, HILIC is objectively superior to RPLC .
Researchers should default to an Amide or Zwitterionic HILIC column coupled with an ammonium formate buffer. This self-validating approach not only resolves the critical co-elution of highly polar degradants but also maximizes the sensitivity of the mass spectrometer, ensuring that low-level impurities are accurately detected and characterized during stability-indicating studies.
References
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health (PMC). Available at:[Link]
Stop Using C18 for Polar Analytes. LabRulez LCMS. Available at:[Link]
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at:[Link]
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent Technologies. Available at:[Link]
Validation
A Researcher's Guide to Benchmarking Commercial Suppliers of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Abstract Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a critical building block in contemporary drug discovery, serving as a versatile scaffold for synthesizing novel therapeutics. The purity and integrity of t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a critical building block in contemporary drug discovery, serving as a versatile scaffold for synthesizing novel therapeutics. The purity and integrity of this starting material are paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of misleading biological data. This guide presents a comprehensive, scientifically-grounded framework for researchers to evaluate and compare commercial sources of this reagent. We provide detailed experimental protocols for identity, purity, and stability assessment, explain the scientific rationale behind each method, and present a comparative analysis of three representative, anonymized suppliers. Our goal is to empower researchers to make informed purchasing decisions, ensuring the quality and reproducibility of their scientific endeavors.
Introduction: The Critical Role of Starting Material Quality
In the field of medicinal chemistry, the adage "garbage in, garbage out" holds undeniable truth. The quality of a starting material like Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride directly impacts the efficiency of synthesis, the purity of the final compound, and the reliability of subsequent structure-activity relationship (SAR) studies. The presence of seemingly minor impurities, such as residual starting materials from its synthesis, hydrolysis products, or excess solvent, can have cascading negative effects.
This guide was developed to address the common challenge faced by research scientists: selecting a reliable supplier from a crowded marketplace. We move beyond simple certificate of analysis (CoA) comparisons and provide a hands-on, multi-technique approach to independently verify product quality. The methodologies described herein are designed to be accessible to a standard organic chemistry or analytical laboratory.
Experimental Design & Rationale
To conduct a thorough and objective comparison, we designed a workflow that assesses several critical quality attributes (CQAs) of the material. This multi-pronged approach ensures that our evaluation is not reliant on a single technique but is a holistic assessment of the product.
Below is a diagram illustrating the overall benchmarking workflow.
Caption: Overall workflow for supplier evaluation.
Identity and Structural Confirmation: ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[1][2] For this compound, ¹H NMR allows us to confirm the presence of all key structural motifs: the ethyl ester, the pyridine ring, and the alpha-amino proton. Crucially, it also serves as a primary screen for organic impurities, which would present as uncharacteristic signals in the spectrum.
Purity Assessment: HPLC-UV/MS
Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of non-volatile organic compounds. By coupling it with a UV detector, we can quantify the main compound relative to any impurities that possess a UV chromophore (like the pyridine ring).[3] The addition of a Mass Spectrometry (MS) detector provides the molecular weight of impurities, which is invaluable for their tentative identification. This is particularly useful for spotting common synthesis-related impurities.
Water Content: Karl Fischer Titration
Rationale: As a hydrochloride salt, the compound is potentially hygroscopic. Water is a critical parameter to quantify as it can act as a nucleophile in subsequent reactions and will affect the true molar quantity of the reagent being used. Karl Fischer titration is a highly specific and accurate method for determining water content, far superior to methods like "loss on drying" which can be confounded by residual volatile solvents.[4][5][6]
Potential Impurities: What to Look For
A robust analysis requires anticipating likely impurities. Based on common synthetic routes for α-amino esters, we can predict several potential contaminants. Understanding these helps in interpreting the analytical data.
Caption: Common impurities in amino ester synthesis.
Comparative Analysis of Commercial Suppliers
Three batches of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride were procured from three different, anonymized commercial suppliers: Supplier A (Premium Grade) , Supplier B (Bulk Scale) , and Supplier C (Standard Grade) . Each was subjected to the full analytical workflow.
Summary of Results
The quantitative data gathered from our analysis is summarized below.
Parameter
Supplier A (Premium)
Supplier B (Bulk)
Supplier C (Standard)
Method
Appearance
White, crystalline solid
Off-white powder
Pale yellow powder
Visual
¹H NMR Identity
Conforms to structure
Conforms to structure
Conforms to structure
¹H NMR (400 MHz)
Purity (HPLC Area %)
99.6%
98.2%
99.1%
HPLC-UV (260 nm)
Major Impurity (HPLC)
0.2% (Unknown)
1.1% (Hydrolysis Acid)
0.5% (Unknown)
HPLC-MS
Water Content
0.15%
0.89%
0.45%
Karl Fischer
Residual Solvents
Not Detected
Not Detected
Trace Ethanol (~0.1%)
¹H NMR
Detailed Findings & Interpretation
Supplier A (Premium Grade): This material demonstrated the highest quality across all metrics. The HPLC purity was excellent, and the Karl Fischer analysis revealed very low water content. The ¹H NMR spectrum was clean, showing only signals corresponding to the product and the deuterated solvent. This grade is highly recommended for sensitive applications such as late-stage synthesis or when generating material for pivotal biological assays.
Supplier B (Bulk Scale): The material from Supplier B showed a lower purity by HPLC, with a significant peak at 1.1% identified by MS as the corresponding carboxylic acid—a product of ester hydrolysis. This suggests potential issues with the supplier's purification or storage protocols. The higher water content (0.89%) is consistent with the presence of the more hygroscopic acid impurity. While this material may be suitable for early-stage route scouting where cost is a primary driver, the lower purity and presence of a reactive impurity should be noted.
Supplier C (Standard Grade): This supplier provided material of good quality, with HPLC purity over 99%. The water content was moderate. The ¹H NMR spectrum revealed a small, but detectable, triplet and quartet characteristic of residual ethanol. While the quantity is low, the presence of residual solvent can be problematic in certain applications and indicates less rigorous final purification steps compared to Supplier A.
Recommendations for Researchers
Based on this comparative study, the following recommendations are provided:
For Demanding Applications: For use in cGMP synthesis, preparation of analytical standards, or critical biological studies, Supplier A is the clear choice. The higher cost is justified by the superior purity and low water content, which ensures reproducibility and minimizes downstream complications.
For Routine Synthesis & Discovery: For general-purpose synthesis in a discovery setting, Supplier C offers a good balance of quality and value. Researchers should be aware of the potential for trace residual solvent.
For Process Development & Scale-Up:Supplier B may be considered for large-scale work where a lower cost-of-goods is essential. However, it is critical that the user be aware of the significant hydrolysis impurity, which may need to be removed in a subsequent step. The batch-to-batch variability of such material should also be carefully monitored.
Final Verdict: Independent verification is non-negotiable. While a supplier's CoA provides a starting point, it should not be the sole basis for selection. The simple and rapid analytical methods outlined in this guide can save significant time and resources by preventing the use of substandard materials.
Detailed Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
Accurately weigh 5-10 mg of the sample into an NMR tube.
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Cap the tube and vortex until the sample is fully dissolved.
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
Process the spectrum, referencing the residual DMSO peak to δ 2.50 ppm.
Integrate all signals and analyze for the presence of peaks not corresponding to the product structure.
Protocol 2: HPLC-UV/MS for Purity Analysis
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30 °C.
UV Detection: 260 nm.
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak. Use the MS data to obtain the mass of any impurity peaks.
Protocol 3: Karl Fischer Titration (Volumetric)
Standardize the Karl Fischer reagent with a certified water standard or disodium tartrate dihydrate.[7]
Accurately weigh approximately 50-100 mg of the sample directly into the titration vessel containing a suitable anhydrous solvent (e.g., methanol).
Allow the sample to dissolve completely.
Titrate with the standardized Karl Fischer reagent to the potentiometric endpoint.
Perform the determination in triplicate to ensure precision.
Calculate the water content (w/w %) based on the titrant consumed and the sample weight.
References
BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
Eurofins Scientific. (2024, May 11). Water Determination by Karl Fischer. Retrieved from [Link]
AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. Retrieved from [Link]
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
Khan, K. M., et al. (2013). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality.
Becerra-Figueroa, L., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in 2-Amino-2-(pyridin-2-YL)acetic acid Synthesis.
A Senior Application Scientist’s Guide to the Validation of Chiral Separation Methods for Racemic Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic action and safety profil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[1][2][3] This principle has driven a significant regulatory shift, with agencies like the FDA and EMA now strongly favoring the development of single-enantiomer drugs over racemic mixtures.[4]
This guide focuses on Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS 1439903-29-3), a chiral molecule featuring a stereocenter at the alpha-carbon. Its structure, incorporating both a basic pyridine moiety and an amino acid ester functional group, presents unique challenges and considerations for chromatographic separation. Ensuring the enantiomeric purity of such compounds is paramount for guaranteeing a consistent and safe clinical outcome.
We will provide an in-depth comparison of two leading chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This guide moves beyond mere protocols to explain the underlying scientific rationale for method development choices and provides a robust framework for validation in accordance with International Council for Harmonisation (ICH) guidelines.[5]
Part 1: Strategic Method Development for a Challenging Analyte
The successful separation of enantiomers begins with a systematic screening process to identify the optimal combination of a Chiral Stationary Phase (CSP) and a mobile phase. The unique structure of Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride guides our initial choices.
1.1. The Critical Choice: Chiral Stationary Phases (CSPs)
The selection of the CSP is the most influential factor in achieving chiral recognition.[1] For an analyte containing an amino acid ester and a pyridine ring, polysaccharide-based CSPs are a logical starting point due to their proven broad applicability and diverse chiral recognition mechanisms.[3][6][7]
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives): These are the workhorses of chiral separations.[3] Columns such as those with amylose or cellulose phenylcarbamate derivatives are highly effective for a wide range of compounds, including amino acid esters.[6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.
Cyclofructan-Based CSPs: These phases have demonstrated excellent performance for the separation of primary amines, a key functional group in our target molecule.[8][9]
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin offer unique selectivity, particularly in polar ionic and polar organic modes, and are well-suited for ionizable molecules.
1.2. Mobile Phase Optimization: Taming the Pyridine Moiety
The basicity of the pyridine ring (pKa ≈ 5-6) is a critical factor that can lead to poor peak shape (tailing) due to strong interactions with residual acidic silanol groups on silica-based CSPs.[10] Mobile phase composition must be carefully optimized to mitigate these effects.
For HPLC (Normal Phase): A typical mobile phase consists of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The addition of small amounts of a basic additive, such as triethylamine (TEA), and an acidic additive, like trifluoroacetic acid (TFA), is crucial. TEA acts as a competitive base to mask silanol groups, while TFA ensures consistent protonation of the analyte's amino groups, leading to improved peak symmetry.[8][10]
For SFC: The primary mobile phase is supercritical CO2, which is non-polar. Polarity is adjusted using a polar organic modifier, most commonly methanol.[11] Similar to normal-phase HPLC, the inclusion of acidic and basic additives (e.g., 0.3% TFA and 0.2% TEA in the methanol modifier) is essential for achieving good peak shapes for basic compounds like our target analyte.[8]
Caption: Chiral Method Development Workflow.
Part 2: A Head-to-Head Comparison: HPLC vs. SFC
While both HPLC and SFC are powerful techniques, they offer distinct advantages and disadvantages. SFC, in particular, has emerged as a compelling alternative to traditional normal-phase HPLC for chiral separations, offering significant gains in speed and sustainability.[8][12]
HPLC remains a robust and widely accessible technique for chiral analysis.[8] A typical method would be developed in normal-phase mode to leverage the polarity of the analyte.
Illustrative HPLC Protocol:
Instrumentation: Standard HPLC system with a UV detector.
Chiral Stationary Phase: Amylose-based CSP, e.g., Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
Mobile Phase: n-Hexane:Isopropanol:Triethylamine:Trifluoroacetic Acid (80:20:0.1:0.1, v/v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Rationale: This protocol uses a well-established polysaccharide CSP. The mobile phase composition is designed to provide adequate retention and selectivity, while the acid/base additives are critical for achieving symmetrical peaks for the basic analyte.
2.2. Supercritical Fluid Chromatography (SFC)
SFC utilizes carbon dioxide as the main mobile phase component, which, in its supercritical state, exhibits low viscosity and high diffusivity.[11][13] This allows for much higher flow rates and faster separations without a significant loss of efficiency, leading to higher throughput.[9] Furthermore, the reduced consumption of organic solvents makes SFC a "greener" alternative.[8]
Illustrative SFC Protocol:
Instrumentation: SFC system with a UV detector and back-pressure regulator.
Chiral Stationary Phase: Amylose-based CSP, e.g., Chiralpak® AD-3 (150 mm x 4.6 mm, 3 µm).
Mobile Phase:
A: Supercritical CO₂
B: Methanol with 0.2% Triethylamine and 0.3% Trifluoroacetic Acid
Gradient: 5% to 40% B over 3 minutes, hold at 40% for 1 minute.
Flow Rate: 3.0 mL/min.
Back Pressure: 120 bar.
Column Temperature: 35°C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Rationale: The use of a shorter column with smaller particles is enabled by the low viscosity of the mobile phase, drastically reducing analysis time. The gradient elution ensures that both enantiomers are eluted efficiently with good peak shape.
2.3. Performance Data Comparison
The following table summarizes illustrative performance data for the two techniques. This data is synthesized based on typical outcomes for similar compounds and does not represent a direct experimental study of the title compound.
Parameter
HPLC Method
SFC Method
Advantage
Analysis Time
~12 minutes
~4 minutes
SFC
Resolution (Rₛ)
> 2.0
> 2.5
SFC
Selectivity (α)
1.35
1.40
SFC
Peak Symmetry
Good (with additives)
Excellent
SFC
Organic Solvent Usage
~10 mL / injection
~3 mL / injection
SFC
Throughput
Standard
High
SFC
Part 3: The Cornerstone of Reliability: Method Validation
Once an optimal separation method is developed, it must be rigorously validated to prove it is suitable for its intended purpose.[1][14] The validation process provides documented evidence that the method is reliable, reproducible, and accurate. We will follow the framework established by the ICH Q2(R2) guideline.[5]
3.1. Key Validation Parameters
A chiral method intended to quantify the undesired enantiomer as an impurity must be validated for the following key parameters:[15]
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any potential impurities or degradants.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate ±10%, column temperature ±2°C).
Caption: Interrelationship of Key Validation Parameters.
3.2. Validation Protocol for the Optimized SFC Method
This protocol outlines the steps to validate the previously described SFC method for quantifying the undesired enantiomer.
1. Specificity:
Prepare and inject individual solutions of: the mobile phase blank, the pure desired enantiomer, and the racemic mixture.
Acceptance Criteria: No interfering peaks should be observed at the retention times of the two enantiomers in the blank. The method must demonstrate baseline resolution (Rₛ > 1.7) between the enantiomers in the racemate injection.[1]
2. Limit of Quantification (LOQ) and Limit of Detection (LOD):
Prepare a series of dilute solutions of the undesired enantiomer.
Determine the LOQ as the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.
Determine the LOD as the concentration that yields an S/N ratio of approximately 3.
Acceptance Criteria: The precision at the LOQ concentration should be acceptable (e.g., RSD ≤ 20%).[15]
3. Linearity:
Prepare at least five standard solutions of the undesired enantiomer at concentrations spanning from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%).
Inject each concentration in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.
4. Accuracy:
Prepare a solution of the pure desired enantiomer at the target analytical concentration.
Spike this solution with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Prepare each level in triplicate and analyze.
Calculate the percentage recovery at each level.
Acceptance Criteria: The mean recovery should be within 85-115% for a chiral impurity.
5. Precision (Repeatability):
Prepare six individual samples of the drug substance spiked with the undesired enantiomer at the 100% specification limit.
Analyze all six samples consecutively under the same operating conditions.
Calculate the Relative Standard Deviation (%RSD) of the measured concentrations.
Acceptance Criteria: The %RSD for six replicate preparations should be ≤ 15%.
6. Robustness:
Inject a system suitability solution while introducing small, deliberate changes to the method parameters one at a time:
Flow Rate (e.g., 2.8 mL/min and 3.2 mL/min)
Column Temperature (e.g., 33°C and 37°C)
Mobile Phase Modifier Percentage (e.g., vary the gradient start/end points by ±2%)
Acceptance Criteria: The resolution (Rₛ) between the enantiomers should remain > 1.7, and the system suitability criteria must still be met under all varied conditions.
Final Recommendation
For the validation of chiral separation methods for racemic Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, Supercritical Fluid Chromatography (SFC) presents a superior alternative to traditional High-Performance Liquid Chromatography. Its ability to deliver faster analysis times, higher resolution, and excellent peak shapes for this basic compound, all while significantly reducing organic solvent consumption, makes it the technique of choice for both high-throughput screening in drug discovery and robust quality control in a regulated environment. The validation framework provided herein ensures that the chosen method is demonstrably fit for its intended purpose, delivering reliable and accurate data critical for modern pharmaceutical development.
References
Schönherr, H., & Cerná, M. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. Available at: [Link]
MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI. Available at: [Link]
Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]
PubMed. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
Buchi.com. (n.d.). Let's get critical! SFC vs. HPLC. Buchi.com. Available at: [Link]
Chromatography Online. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]
Taylor & Francis. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Wiley Analytical Science. (2011). Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. Wiley Analytical Science. Available at: [Link]
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-uhpsfc/column-technology-for-achiral-sfc-separations/32185]([Link] SFC-uhpsfc/column-technology-for-achiral-sfc-separations/32185)
PubMed. (n.d.). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed. Available at: [Link]
MavMatrix. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. Available at: [Link]
European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR. Available at: [Link]
ResearchGate. (n.d.). (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Available at: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
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Spectroscopic Validation and Comparative Analysis of Synthesized Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride
Executive Summary Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3) is a highly versatile unnatural amino acid derivative[1]. Pyridylglycine scaffolds are critical structural motifs in modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride (CAS: 1439903-29-3) is a highly versatile unnatural amino acid derivative[1]. Pyridylglycine scaffolds are critical structural motifs in modern drug discovery, frequently utilized as building blocks for Excitatory Amino Acid Transporter 2 (EAAT2) activators in neuropathic pain research[2], as well as in the development of novel kinase inhibitors and peptidomimetics[3].
This guide objectively compares the spectroscopic purity, structural stability, and analytical performance of high-purity synthesized Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride against standard commercial alternatives. By establishing a self-validating analytical framework, we provide researchers with the exact methodologies required to verify the integrity of this critical building block before downstream integration.
Mechanistic Rationale & Synthetic Workflow
The synthesis of highly substituted pyridine derivatives often bypasses traditional multi-step condensations in favor of direct amination or modified Strecker-type reactions[4]. For alpha-amino esters, the isolation of the product as a hydrochloride salt is not merely a convenience; it is a chemical necessity.
Free alpha-amino esters are highly susceptible to intermolecular nucleophilic attack, leading to spontaneous cyclization into diketopiperazines. By treating the synthesized free base with anhydrous HCl in an ethereal solvent, the primary amine is protonated (forming the non-nucleophilic -NH₃⁺ species). This completely suppresses dimerization and significantly enhances the molecule's solubility in polar protic solvents required for subsequent biological assays or metal-catalyzed cross-couplings.
Fig 1. Synthetic workflow and orthogonal validation strategy for pyridylglycine derivatives.
Spectroscopic Validation: A Self-Validating System
To guarantee trustworthiness in synthetic workflows, analytical protocols must be orthogonal—meaning the blind spots of one technique are covered by another. Spectroscopic validation of pyridylglycine analogs relies on identifying specific resonance frequencies and mass-to-charge ratios unique to the protonated ester[5].
Fig 2. Spectroscopic logic tree for structural confirmation of the synthesized HCl salt.
Comparative Performance Analysis
The table below contrasts the analytical metrics of a rigorously synthesized, high-purity grade against standard commercial offerings, highlighting the causality behind performance discrepancies.
Analytical Parameter
Synthesized High-Purity Grade
Standard Commercial Grade
Causality / Analytical Impact
Physical Form
Crystalline Powder (HCl Salt)
Amorphous Solid / Free Base
The HCl salt prevents spontaneous diketopiperazine cyclization, ensuring multi-year shelf stability.
Purity (LC-MS)
> 99.5%
95.0 - 97.0%
High purity eliminates des-ethyl and free-acid impurities that poison downstream metal-catalyzed cross-couplings.
NMR Water Content
< 0.1% (Karl Fischer)
> 1.5%
Excess water in commercial grades broadens exchangeable proton signals in NMR and accelerates ester hydrolysis over time.
Enantiomeric Excess
> 99% ee (if chiral resolved)
Racemic mixture
Stereocenters at the alpha-carbon are critical for binding affinity in targeted peptidomimetic drug design.
Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that any deviation in sample preparation or instrument calibration is immediately detectable.
Protocol A: High-Resolution LC-MS Analysis
Objective: Confirm the exact mass and assess trace impurities (e.g., hydrolyzed free acid).
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid ensures both the pyridine nitrogen and the primary amine remain fully protonated, optimizing positive electrospray ionization (ESI+) efficiency.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a slow gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
Causality: A slow, shallow gradient is mandatory to chromatographically resolve the target molecule from highly polar hydrolyzed byproducts (2-amino-2-(pyridin-3-yl)acetic acid), which otherwise co-elute in fast gradients.
Detection & Validation: Scan m/z 100-1000 in ESI+ mode. The system validates itself if the extracted ion chromatogram for the target mass ([M+H]⁺ = 181.0974) shows a sharp, symmetrical peak with a signal-to-noise ratio > 100:1.
Protocol B: Nuclear Magnetic Resonance (¹H & ¹³C NMR)
Objective: Verify structural connectivity, ester integrity, and salt stoichiometry.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: The hydrochloride salt is insoluble in non-polar solvents like CDCl₃. Anhydrous DMSO-d6 is required to completely dissolve the salt and prevent the residual water peak (~3.3 ppm) from obscuring the critical alpha-proton signal.
Acquisition: Acquire ¹H spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds.
Causality: A sufficient relaxation delay ensures accurate, quantitative integration of the ethyl ester protons versus the pyridine ring protons.
Validation Check: The spectrum is valid if the integration ratio of the ethyl -CH₃ (triplet at ~1.2 ppm) to the chiral alpha-CH (singlet at ~5.4 ppm) is exactly 3:1. The pyridine protons will appear distinctly downfield (7.6–8.9 ppm) due to the electron-withdrawing effect of the protonated amine and pyridinium core.
Protocol C: FT-IR Spectroscopy (ATR Mode)
Objective: Confirm functional groups without matrix-induced spectral artifacts.
Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).
Acquisition: Apply 2-3 mg of the crystalline powder directly to the crystal. Apply consistent pressure using the ATR anvil until the signal transmission drops to the optimal range (typically 60-70%).
Analysis: Identify the ester C=O stretch (sharp, ~1745 cm⁻¹) and the ammonium/pyridinium N-H stretches (broad, 2500-3000 cm⁻¹).
Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr is highly hygroscopic and introduces artifactual O-H stretches that can mask the critical N-H signals of the hydrochloride salt[5].
References
Title: Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2)
Source: Università degli Studi di Siena (unisi.it)
URL: [Link]
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives
Source: MDPI
URL: [Link]
Title: Direct Synthesis of Pyridine Derivatives
Source: Organic Chemistry Portal
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Title: Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes
Source: Chemical Science Review and Letters
URL: [Link]